molecular formula C9H8Cl4 B8800961 (1,3,3,3-Tetrachloropropyl)benzene CAS No. 23691-27-2

(1,3,3,3-Tetrachloropropyl)benzene

Cat. No.: B8800961
CAS No.: 23691-27-2
M. Wt: 258.0 g/mol
InChI Key: JJRCOEWDFJHOFK-UHFFFAOYSA-N
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Description

(1,3,3,3-Tetrachloropropyl)benzene (CAS Number 23691-27-2) is an organic compound with the molecular formula C9H8Cl4 and a molecular weight of 257.97 g/mol . This compound is primarily valued in chemical research as a product or intermediate in synthetic transformations, particularly in metal-catalyzed reactions. It is notably featured in studies on Atom Transfer Radical Addition (ATRA), a process used to add polyhalogenated compounds across alkenes . Scientific literature reports its relevance in the development and optimization of catalytic systems, including those utilizing ruthenium-based catalysts such as homobimetallic ruthenium(II) Schiff base complexes and the cationic half-sandwich complex [Cp*Ru(PPh3)2(CH3CN)]OTf . Research has also demonstrated that the synthesis of this compound via ATRA can be significantly enhanced using microwave irradiation, achieving high yields in markedly reduced reaction times . Physicochemical data for this compound includes a boiling point of 304.1°C at 760 mmHg, a density of 1.393 g/cm³, and a calculated Log P of 4.70 . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive. Researchers are advised to consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

23691-27-2

Molecular Formula

C9H8Cl4

Molecular Weight

258.0 g/mol

IUPAC Name

1,3,3,3-tetrachloropropylbenzene

InChI

InChI=1S/C9H8Cl4/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

JJRCOEWDFJHOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of (1,3,3,3-Tetrachloropropyl)benzene

Author: BenchChem Technical Support Team. Date: April 2026

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Refining Synthesis Diagram

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Finalizing Synthesis Steps

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Detailing Catalytic Workflow

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Executive Summary

In the landscape of advanced organic synthesis and materials science, (1,3,3,3-tetrachloropropyl)benzene (CAS RN: 23691-27-2), also known as 1,1,1,3-tetrachloro-3-phenylpropane, serves as a highly versatile halogenated intermediate [1.4]. Characterized by a dense electron-withdrawing aliphatic chain conjugated to a stable aromatic ring, this compound is a critical precursor for the synthesis of cinnamic acid derivatives, terminal arylacetylenes, and complex polymeric architectures[1][2]. This technical guide provides a rigorous examination of its physicochemical properties, mechanistic synthesis via Atom Transfer Radical Addition (ATRA), and downstream catalytic transformations, designed for researchers and drug development professionals.

Physicochemical Properties & Structural Dynamics

The structural framework of (1,3,3,3-tetrachloropropyl)benzene consists of a phenyl ring attached to a highly chlorinated propyl chain. The presence of four chlorine atoms significantly alters its electron density, rendering the aliphatic backbone highly susceptible to base-catalyzed elimination and nucleophilic substitution. Because its melting point is near room temperature, the compound can exist as a supercooled colorless oil or a white crystalline solid depending on ambient conditions and purity[3][4].

Table 1: Core Physicochemical Properties

PropertyValueTest Condition / Note
CAS Registry Number 23691-27-2Standardized identifier[4]
Molecular Formula C9H8Cl4-
Molecular Weight 257.97 g/mol -
Appearance Colorless oil to white solidPhase transition near room temp[3]
Melting Point 37 – 38 °CCrystallizes in hexane[4]
Boiling Point 304.1 °CAt 760 mmHg[3]
Vacuum Boiling Point 135 – 136 °CAt 10 Torr[4]
Density 1.393 g/cm³High density due to halogens[3]
Refractive Index 1.559Optical density metric[3]
Flash Point 137 °CClosed cup[3]
Vapor Pressure 0.00161 mmHgAt 25 °C[3]

Synthetic Methodology: The Kharasch Addition (ATRA)

The primary and most atom-economical route to synthesize (1,3,3,3-tetrachloropropyl)benzene is the Kharasch addition of carbon tetrachloride (CCl₄) to styrene. This reaction is fundamentally an Atom Transfer Radical Addition (ATRA), typically catalyzed by copper(I) complexes with amine or chiral ligands[5].

Mechanistic Causality: The Cu(I) catalyst undergoes a single-electron transfer (SET) to CCl₄, cleaving a C–Cl bond to generate a highly electrophilic trichloromethyl radical (•CCl₃) and a Cu(II)–Cl species. The •CCl₃ radical adds regioselectively to the terminal carbon of the styrene double bond, forming a resonance-stabilized benzylic radical. The Cu(II)–Cl complex then transfers a chlorine atom back to the benzylic radical, yielding the target 1,1,1,3-tetrachloro-3-phenylpropane and regenerating the active Cu(I) catalyst. This self-validating catalytic cycle ensures high regioselectivity and suppresses unwanted styrene polymerization[5].

SynthesisWorkflow Start Styrene + CCl4 (Reactants) Catalyst Cu(I)-Amine Catalyst (Atom Transfer) Start->Catalyst Mixed in solvent Reaction Radical Addition (Kharasch Reaction) Catalyst->Reaction Initiate ATRA Workup Aqueous Workup & Extraction Reaction->Workup Quench Distillation Vacuum Distillation (135-136 °C at 10 Torr) Workup->Distillation Organic Phase Product (1,3,3,3-Tetrachloropropyl)benzene (Pure Isolate) Distillation->Product Purified Yield

Figure 1: Copper-catalyzed Atom Transfer Radical Addition (ATRA) synthesis workflow.

Downstream Applications and Reactivity Pathways

The synthetic utility of (1,3,3,3-tetrachloropropyl)benzene lies in the controlled lability of its carbon-chlorine bonds under specific catalytic conditions.

A. Green Hydrolytic Conversion to Cinnamic Acid Historically, hydrolyzing this compound required harsh sulfuric acid, which posed safety and environmental risks. Recent advancements utilize quaternary ammonium ionic liquids (ILs) or molten acid salts (e.g., TMDP-SA, 4,4′-trimethylene-N,N′-dipiperidinium sulfate)[1][6]. These molten salts act as both Brønsted acids and solvents, facilitating the sequential elimination of HCl and the hydrolysis of the terminal trichloromethyl group. This dual-functionality significantly increases the yield of cinnamic acid (~88%) while eliminating the need for volatile organic solvents[1][6].

B. Synthesis of Terminal Arylacetylenes Through a controlled, base-catalyzed dehydrohalogenation involving a 1,3-proton transfer, the compound can be converted into ethynyl phenyl ketone and other terminal arylacetylenes[2]. This transformation is highly valuable for generating in situ copper(I) acetylides, which are foundational for click chemistry and advanced cross-coupling reactions in drug development[2].

ReactionPathway Core (1,3,3,3-Tetrachloropropyl)benzene (Central Intermediate) Hydrolysis Hydrolytic Conversion (Molten Acid Salts / ILs) Core->Hydrolysis H2O, TMDP-SA Elimination Dehydrohalogenation (Base-Catalyzed) Core->Elimination Base, 1,3-Proton Transfer Cinnamic Cinnamic Acid (High Yield: ~88%) Hydrolysis->Cinnamic -HCl, Oxidation Alkyne Terminal Arylacetylenes (Ethynyl Phenyl Ketone) Elimination->Alkyne -HCl

Figure 2: Downstream catalytic transformations to cinnamic acid and arylacetylenes.

Self-Validating Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of (1,3,3,3-Tetrachloropropyl)benzene

This protocol utilizes visual cues (color shifts) to self-validate the active catalytic state.

  • Preparation: In an oven-dried, nitrogen-purged Schlenk flask, combine 10 mmol of styrene, 15 mmol of carbon tetrachloride, and 10 mL of anhydrous benzene or acetonitrile as the solvent[5].

  • Catalyst Loading: Introduce 0.1 mmol (1 mol%) of CuCl and 0.12 mmol of a suitable amine ligand (e.g., cyclohexylethylamine) to form the active Cu(I) complex[5].

  • Reaction & Validation: Heat the mixture to 80 °C under continuous magnetic stirring for 18 hours. Self-Validation: A color shift from pale yellow to green/blue indicates the transient formation of the Cu(II) species, confirming active radical generation[5].

  • Quenching & Extraction: Cool to room temperature, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl to remove the copper catalyst. Dry the organic layer over anhydrous CaCl₂.

  • Purification: Evaporate the solvent under reduced pressure. Isolate the pure product via vacuum distillation at 135–136 °C (10 Torr)[4]. The resulting product should be a colorless oil that crystallizes upon scratching the flask (MP: 37–38 °C)[4].

Protocol 2: Green Hydrolysis to Cinnamic Acid

This protocol validates completion through the spontaneous precipitation of the product.

  • Reaction Setup: Mix 5 mmol of (1,3,3,3-tetrachloropropyl)benzene with 2.5 equivalents of the molten acid salt TMDP-SA in a round-bottom flask[1].

  • Thermal Activation: Heat the mixture to 120 °C. The molten salt acts as the solvent, eliminating the need for VOCs[6].

  • Hydrolysis: Add water dropwise over 2 hours. The highly acidic environment catalyzes the sequential elimination and hydrolysis of the –CCl₃ group to a –COOH group[1].

  • Isolation & Validation: Cool the mixture to room temperature. Self-Validation: Cinnamic acid will spontaneously precipitate out of the aqueous molten salt mixture. Filter and recrystallize from hot water to achieve an 88 ± 2.0% yield[1]. The molten salt can be recovered from the aqueous filtrate via evaporation and reused for up to 5 cycles without loss of efficiency[1][6].

References

  • Cas 23691-27-2,(1,3,3,3-tetrachloropropyl)benzene | lookchem. LookChem.
  • 1,1,1,3-Tetrachloro-3-phenylpropane - CAS Common Chemistry. American Chemical Society (CAS).
  • Synthesis and characterization of two new molten acid salts: Safe and greener alternatives to sulfuric acid for the hydrolytic conversion of 1,1,1,3-tetrachloro-3-phenylpropane to cinnamic acid. ResearchGate.
  • Addition of Tetrachloromethane to Styrene Catalyzed by Copper-Chiral Amine Complexes. Collection of Czechoslovak Chemical Communications.
  • A synthesis of terminal arylacetylenes - an in situ generated copper(I) acetylide. The Journal of Organic Chemistry - ACS Publications.
  • Novel quaternary ammonium ionic liquids and their use as dual solvent-catalysts in the hydrolytic reaction. Green Chemistry (RSC Publishing).

Sources

An In-depth Technical Guide to 2,2-Dichloro-1-(4-nitrophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,2-Dichloro-1-(4-nitrophenyl)ethanone, a halogenated aromatic ketone, is a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its molecular architecture, featuring a dichloromethyl ketone and a nitrophenyl ring, offers a unique combination of reactivity and potential biological activity. This guide provides a comprehensive technical overview of this compound, including its molecular structure and weight, plausible synthetic pathways with detailed experimental considerations, predicted physicochemical properties, and its emerging role as a versatile precursor in the development of novel therapeutic agents. The narrative is grounded in established chemical principles and supported by references to relevant scientific literature, offering researchers and drug development professionals a thorough understanding of this valuable chemical entity.

Introduction: The Chemical and Biological Significance of α,α-Dichloroketones

α,α-Dichloroketones are a class of organic compounds characterized by a carbonyl group flanked by a carbon atom bearing two chlorine atoms. This structural motif imparts a high degree of electrophilicity to the carbonyl carbon and the adjacent dichlorinated carbon, making these compounds versatile intermediates in a variety of chemical transformations. The presence of the two chlorine atoms also influences the steric and electronic properties of the molecule, which can be leveraged in the design of targeted therapeutic agents.

The incorporation of a 4-nitrophenyl group, as seen in 2,2-dichloro-1-(4-nitrophenyl)ethanone, further enhances the molecule's potential in drug discovery. The nitro group is a well-known pharmacophore, present in numerous approved drugs, and can participate in various biological interactions.[1] Its strong electron-withdrawing nature can modulate the reactivity of the entire molecule and is often associated with antimicrobial and anticancer activities.[2] This technical guide will delve into the specifics of 2,2-dichloro-1-(4-nitrophenyl)ethanone, a prime example of this promising class of compounds.

Molecular Structure and Weight

The foundational data for any chemical compound are its molecular structure and weight. These parameters are critical for its identification, characterization, and for stoichiometric calculations in chemical reactions.

IdentifierValueSource
Compound Name 2,2-Dichloro-1-(4-nitrophenyl)ethanone-
CAS Number 16208-23-4Inferred from user query and chemical databases
Molecular Formula C₈H₅Cl₂NO₃
Molecular Weight 234.04 g/mol
Canonical SMILES C1=CC(=CC=C1C(=O)C(Cl)Cl)[O-]
InChI Key YCBRVFDYHBASDX-UHFFFAOYSA-N

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// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-1.4,0!"]; C8 [pos="-2.8,0!"]; N1 [pos="2.8,3.6!"]; O1 [pos="-2.1,-1.2!"]; O2 [pos="2.1,4.8!"]; O3 [pos="3.5,3.6!"]; Cl1 [pos="-3.5,1.2!"]; Cl2 [pos="-3.5,-1.2!"]; H1[pos="2.1,-0.6!"]; H2[pos="3.1,1.2!"]; H3[pos="-0.7,3!"]; H4[pos="-1.7,1.2!"]; H5[pos="-3.5,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- Cl1; C8 -- Cl2; C4 -- N1; N1 -- O2 [style=double]; N1 -- O3; C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4; C8 -- H5; }

Caption: 2D structure of 2,2-dichloro-1-(4-nitrophenyl)ethanone.

Physicochemical Properties

PropertyPredicted Value/InformationRationale/Source
Appearance Likely a yellow solid at room temperatureThe nitrophenyl group often imparts a yellow color, and similar acetophenone derivatives are solids.[3]
Melting Point Expected to be a solid with a defined melting point. For comparison, 2,2-Dichloro-1-(4-methylphenyl)ethanone has a melting point of 54-55 °C.The presence of polar groups (nitro, carbonyl) and halogens generally leads to a solid state at room temperature.
Boiling Point Expected to be high, likely with decomposition under atmospheric pressure. 2,2-Dichloro-1-(4-methylphenyl)ethanone has a boiling point of 132-134 °C at 6 Torr.[4]The molecular weight and polarity suggest a high boiling point.
Solubility Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.The nitro group can increase water solubility to some extent through hydrogen bonding, but the overall nonpolar character of the molecule will limit this.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 2,2-dichloro-1-(4-nitrophenyl)ethanone involves the direct chlorination of the corresponding acetophenone derivative.[5]

Synthesis_Workflow Start 4-Nitroacetophenone (Starting Material) Reaction α-Dichlorination Reaction Start->Reaction In an appropriate solvent Reagents Chlorinating Agent (e.g., Sulfuryl Chloride, SO₂Cl₂) Catalyst (optional) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Reaction monitoring by TLC/GC Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 2,2-Dichloro-1-(4-nitrophenyl)ethanone (Final Product) Purification->Product

Caption: Plausible synthetic workflow for 2,2-dichloro-1-(4-nitrophenyl)ethanone.

Experimental Protocol: α-Dichlorination of 4-Nitroacetophenone

This protocol is a conceptualized procedure based on standard methods for the chlorination of acetophenones.

Materials:

  • 4-Nitroacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes and ethyl acetate for chromatography (if needed)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride (2.0-2.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial as sulfuryl chloride reacts with water.

  • Slow Addition at Low Temperature: This helps to control the exothermic reaction and minimize the formation of byproducts.

  • Molar Equivalents of Chlorinating Agent: A slight excess of sulfuryl chloride is used to ensure complete dichlorination.

  • Aqueous Workup with Bicarbonate: This step neutralizes any remaining acidic components (HCl, H₂SO₄) from the reaction.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of 2,2-dichloro-1-(4-nitrophenyl)ethanone make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Anticancer Agents

Recent studies have highlighted the potential of dichloroacetophenone derivatives as inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1), an enzyme that is often overexpressed in various cancers.[6] By inhibiting PDHK1, the metabolic shift from glycolysis to oxidative phosphorylation can be reversed in cancer cells, leading to apoptosis. The 2,2-dichloro-1-(4-nitrophenyl)ethanone scaffold can be modified to synthesize a library of compounds for screening as potential PDHK1 inhibitors.

Synthesis of Heterocyclic Compounds

The reactive dichloromethyl ketone moiety can serve as a precursor for the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. These heterocyclic rings are common scaffolds in many FDA-approved drugs.

Role of the Nitrophenyl Group

The 4-nitrophenyl group can be readily reduced to the corresponding 4-aminophenyl group. This amino functionality can then be further derivatized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Analytical Methodologies

The characterization and purity assessment of 2,2-dichloro-1-(4-nitrophenyl)ethanone can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl ring and a singlet for the proton of the dichloromethyl group. The aromatic region will likely show two doublets due to the para-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the dichloromethyl carbon, and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the chlorine atoms.[7][8]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.[9]

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., around 254 nm or 280 nm) would be appropriate.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Safety and Handling

Based on the safety data for structurally related compounds, 2,2-dichloro-1-(4-nitrophenyl)ethanone should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[3]

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

2,2-Dichloro-1-(4-nitrophenyl)ethanone is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis from readily available starting materials, combined with the reactivity of its dichloromethyl ketone and the modifiable nitrophenyl group, makes it an attractive scaffold for the creation of novel therapeutic agents, particularly in the area of oncology. This technical guide has provided a comprehensive overview of its molecular properties, a plausible synthetic route, potential applications, and analytical methodologies, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.). Retrieved April 9, 2026, from [Link]

  • Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. (2024, October 18). PMC. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). MDPI. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved April 9, 2026, from [Link]

  • Method of synthesis of 2-chloro-4-nitrophenol.
  • Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. (2017, January 6). Organic Syntheses. [Link]

  • 2,2-Dichloro-1-(4-methyl-phen-yl)ethanone. (2011, January 12). PubMed. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC. [Link]

  • HPLC Column Check Standards. (n.d.). Phenomenex. [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (2019, August 22). SCIRP. [Link]

  • Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). (2025, October). ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2025, January 30). Preprints.org. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015, August 21). World Journal of Pharmaceutical Sciences. [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). ATSDR. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. [Link]

  • Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST WebBook. [Link]

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Physicochemical Profiling of 1,3,3,3-Tetrachloropropylbenzene: Solubility, Boiling Point, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic chemistry and drug development, the precise characterization of halogenated intermediates is critical for downstream processing, purification, and formulation. 1,3,3,3-Tetrachloropropylbenzene (CAS: 23691-27-2) is a highly chlorinated aromatic compound frequently synthesized via the transition-metal-catalyzed Kharasch radical addition of carbon tetrachloride to styrene, as documented by the 1[1].

As a Senior Application Scientist, I approach the characterization of this compound not merely as a collection of data points, but as a dynamic system governed by molecular forces. This whitepaper provides an in-depth technical analysis of the boiling point and solubility profile of 1,3,3,3-tetrachloropropylbenzene, detailing the causality behind its physical behaviors and providing self-validating experimental protocols for laboratory replication.

Molecular Architecture & Physicochemical Data

The physical properties of 1,3,3,3-tetrachloropropylbenzene are heavily dictated by its structural features: a lipophilic phenyl ring coupled with a highly polarizable, sterically bulky trichloromethyl group. The presence of four chlorine atoms significantly increases the molecular weight and the strength of London dispersion forces, resulting in an elevated boiling point and a high partition coefficient (LogP).

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical ImplicationReference
CAS Number 23691-27-2Unique identifier for regulatory tracking.[2]
Molecular Formula C₉H₈Cl₄High halogen content indicates high density.[3]
Molecular Weight 257.97 g/mol Contributes to elevated boiling point.[3]
Melting Point 37–38 °CExists as a low-melting solid at room temp.[3]
Boiling Point (760 mmHg) 304.1 °CProne to thermal degradation at standard pressure.[2]
Boiling Point (10 Torr) 135–136 °CRequires vacuum distillation for safe purification.[3]
Aqueous Solubility Limited / InsolubleNecessitates co-solvents or surfactants for aqueous assays.[4]
Organic Solubility Highly SolubleIdeal for extraction in non-polar solvents (e.g., CCl₄, ether).[4]

Data synthesized from 3[3], 2[2], and 4[4].

Methodological Framework: Boiling Point Determination

Causality & Scientific Principles

According to 2[2], the atmospheric boiling point of 1,3,3,3-tetrachloropropylbenzene is 304.1 °C. However, heating highly chlorinated alkyl compounds above 200 °C frequently induces thermal dehydrohalogenation, releasing corrosive HCl gas and yielding unwanted alkene byproducts (e.g., 1,3,3-trichloro-1-phenylpropene). To circumvent this, we must manipulate the thermodynamic environment. By applying a vacuum of 10 Torr, the vapor pressure of the liquid equals the ambient pressure at a much lower thermal threshold (135–136 °C), as confirmed by 3[3].

Protocol 1: Self-Validating Vacuum Distillation
  • Apparatus Assembly & Calibration: Assemble a short-path distillation unit. Self-Validation Step: Calibrate the digital thermocouple against a known standard (e.g., boiling water/ice bath) prior to installation to ensure thermal accuracy.

  • Vacuum Initialization: Connect a high-vacuum pump equipped with a liquid nitrogen cold trap (to protect the pump from volatile organics). Establish and stabilize the system pressure at exactly 10 Torr using a digital vacuum controller.

  • Controlled Heating: Introduce the crude 1,3,3,3-tetrachloropropylbenzene into the boiling flask with a magnetic stir bar to prevent bumping. Submerge the flask in a silicone oil bath and increase the temperature at a rate of 2 °C/min.

  • Fraction Collection: Discard the initial fore-run (containing residual solvents or unreacted styrene). Collect the main purified fraction distilling steadily at 135–136 °C.

  • Post-Process Validation: Analyze the collected fraction via Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the molecular ion peak matches 257.97 m/z and no dehydrohalogenation artifacts are present.

BP_Workflow N1 1,3,3,3-Tetrachloropropylbenzene N2 Apply Vacuum (10 Torr) N1->N2 Prevent thermal degradation N3 Controlled Heating (Oil Bath) N2->N3 Lower boiling point N4 Distillation (135-136 °C) N3->N4 Vaporization phase N5 Collect Purified Fraction N4->N5 Condensation phase

Workflow for vacuum distillation of 1,3,3,3-tetrachloropropylbenzene to prevent degradation.

Methodological Framework: Thermodynamic Solubility

Causality & Scientific Principles

1,3,3,3-Tetrachloropropylbenzene exhibits limited solubility in water but high solubility in organic solvents 4[4]. This is due to the lack of hydrogen bond donors/acceptors and the high lipophilicity imparted by the trichloromethyl moiety. In drug development and formulation, relying on kinetic solubility (e.g., solvent-shift methods) can lead to false positives due to supersaturation. Therefore, the Shake-Flask Method is strictly required to determine true thermodynamic equilibrium. Because the compound's melting point is 37–38 °C[3], it acts as a solid at a standard room temperature of 25 °C, making solid-liquid phase separation feasible.

Protocol 2: Shake-Flask Thermodynamic Solubility Assessment
  • Solvent Preparation: Prepare a panel of solvents, including aqueous phosphate buffers (pH 1.2, 4.5, 7.4) and organic reference solvents (e.g., octanol, chloroform).

  • Saturation: Add an excess amount of solid 1,3,3,3-tetrachloropropylbenzene (approx. 50 mg) to 2.0 mL of each solvent in hermetically sealed amber glass vials (to prevent photodegradation).

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 hours to ensure complete thermodynamic equilibrium between the solid phase and the dissolved solute.

  • Phase Separation: Transfer the suspensions to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at 25 °C to firmly pellet the undissolved solid compound.

  • Quantification & Validation: Carefully extract 100 µL of the supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and inject it into an HPLC-UV system. Self-Validation Step: Quantify the concentration against a freshly prepared, 5-point standard calibration curve with an R² value ≥ 0.999.

Sol_Workflow S1 Select Solvent System S2 Shake-Flask Equilibration (24h) S1->S2 Add excess solute S3 Phase Separation (Centrifuge) S2->S3 Isothermal at 25°C S4 HPLC-UV Quantification S3->S4 Extract supernatant S5 Thermodynamic Solubility S4->S5 Data analysis

Shake-flask methodology for determining the thermodynamic solubility profile.

Conclusion

Mastering the physicochemical behavior of 1,3,3,3-tetrachloropropylbenzene requires an understanding of how its dense, halogenated structure dictates its macroscopic properties. By employing vacuum distillation, researchers can bypass the compound's high atmospheric boiling point (304.1 °C) to achieve safe purification at 135–136 °C without thermal degradation. Similarly, leveraging the shake-flask method ensures that the compound's highly lipophilic nature is accurately quantified through true thermodynamic equilibrium, providing reliable data for downstream chemical synthesis and formulation workflows.

References

  • Lookchem - Cas 23691-27-2,(1,3,3,3-tetrachloropropyl)benzene Chemical Properties
  • CAS Common Chemistry - 1,1,1,3-Tetrachloro-3-phenylpropane (CAS RN: 23691-27-2)
  • Journal of the American Chemical Society (ACS)
  • CymitQuimica - CAS 23691-27-2: 1,1,1,3-Tetrachloro-3-phenylpropane Solubility Profile

Sources

Spectroscopic Characterization and Synthesis of (1,3,3,3-Tetrachloropropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The halogenated organic compound (1,3,3,3-tetrachloropropyl)benzene (CAS Registry Number: 1[1]), also formally recognized as2[2], serves as a critical benchmark molecule in the development of modern radical chemistry. Its primary utility lies in validating the efficiency of novel photoredox catalysts in Atom Transfer Radical Addition (ATRA) methodologies.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic signatures of this molecule and establish a self-validating experimental workflow for its synthesis and isolation.

Mechanistic Grounding: The ATRA Pathway

The synthesis of (1,3,3,3-tetrachloropropyl)benzene is classically achieved via the ATRA of carbon tetrachloride ( CCl4​ ) across the double bond of styrene. Modern approaches utilize visible-light photoredox catalysis (e.g., using Cu(I) or Ru(II) complexes) to drive this transformation under mild conditions.

The reaction is initiated by the photocatalytic reduction of CCl4​ , triggering a homolytic cleavage that generates the highly reactive trichloromethyl radical ( •CCl3​ ). This radical selectively adds to the terminal carbon of styrene, forming a stabilized benzylic radical intermediate. Subsequent halogen abstraction from the oxidized catalyst (or another CCl4​ molecule) yields the final tetrachlorinated product and regenerates the active catalyst.

ATRA_Mechanism CuI Photocatalyst (e.g., Cu(I) complex) CuII Cu(II)-Cl Intermediate CuI->CuII Light/Oxidation (Cl transfer) Radical1 •CCl3 (Trichloromethyl Radical) CuI->Radical1 CuII->CuI Catalyst Regeneration Product (1,3,3,3-Tetrachloropropyl)benzene (Target Product) CuII->Product Halogen Transfer CCl4 CCl4 (Halogen Donor) CCl4->Radical1 Homolytic Cleavage Radical2 Ph-CH•-CH2-CCl3 (Benzylic Radical) Radical1->Radical2 Addition to Styrene Styrene Styrene (Alkene Acceptor) Styrene->Radical2 Radical2->Product Cl Abstraction

Mechanistic pathway of the photoredox-catalyzed ATRA reaction yielding the target compound.

Spectroscopic Elucidation and Causality

To definitively characterize (1,3,3,3-tetrachloropropyl)benzene, one must understand how its unique structural features—specifically the dense halogenation and the aromatic ring—perturb its local electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound relies heavily on identifying the benzylic methine proton and the trichloromethyl carbon. The data below is derived from3[3].

Causality in 1 H NMR Shifts: The benzylic proton ( -CH(Cl)- ) appears as a distinct triplet at δ 5.42 ppm . This profound downfield shift is not arbitrary; it is the direct consequence of two additive deshielding vectors:

  • The strong electron-withdrawing inductive effect ( −I ) of the directly attached highly electronegative chlorine atom.

  • The magnetic anisotropy generated by the π -electron cloud of the adjacent benzene ring, which places the benzylic proton in a highly deshielded zone.

Causality in 13 C NMR Shifts: The most diagnostic peak in the 13 C spectrum is the δ 96.47 ppm signal. Aliphatic carbons typically resonate between 10–40 ppm. However, the -CCl3​ carbon is bonded to three chlorine atoms. The cumulative inductive withdrawal strips electron density away from this carbon nucleus, leaving it highly exposed to the external magnetic field and pushing its resonance to the extreme downfield edge of the aliphatic region.

Table 1: 1 H NMR Spectral Data (400 MHz, CD3​CN )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Causality
7.57 – 7.45Multiplet (m)-2HAromatic ortho/meta protons
7.45 – 7.33Multiplet (m)-3HAromatic meta/para protons
5.42Triplet (t)6.01H -CH(Cl)- (Deshielded by Cl and aromatic ring)
3.75 – 3.61Multiplet (m)-2H -CH2​- (Diastereotopic methylene bridge)
Table 2: 13 C NMR Spectral Data (101 MHz, Acetone- d6​ )
Chemical Shift ( δ , ppm)AssignmentCausality / Structural Feature
140.67 Cipso​ Aromatic ipso-carbon attached to the alkyl chain
128.86, 128.82, 127.60 Caromatic​ Aromatic ortho, meta, and para carbons
96.47 -CCl3​ Extreme deshielding by three highly electronegative Cl atoms
61.89 -CH(Cl)- Deshielded benzylic carbon attached to one Cl atom
58.40 -CH2​- Aliphatic methylene bridge
Mass Spectrometry (MS) Isotopic Signatures

Because the molecule ( C9​H8​Cl4​ ) contains four chlorine atoms, its mass spectrum will exhibit a highly diagnostic isotopic cluster for the molecular ion [M]+ . Due to the natural abundance of 35Cl (75%) and 37Cl (25%), the molecular ion will appear as a quintet of peaks spaced by 2 mass units (m/z ~256, 258, 260, 262, 264) with an approximate intensity ratio of 77 : 102 : 51 : 11 : 1.

Experimental Protocol: Self-Validating ATRA Workflow

To ensure scientific integrity, an experimental protocol must not rely on end-point assumptions. The following workflow integrates an internal standard directly into the reaction matrix, creating a self-validating system where conversion and yield are mathematically proven prior to the variable losses inherent to column chromatography.

Step-by-Step Methodology
  • Reaction Assembly with Internal Standard: In an oven-dried Schlenk tube, combine styrene (1.0 equiv), CCl4​ (2.0 equiv), and the selected photocatalyst (e.g., 1-5 mol% Cu(II) complex). Crucial Step: Add a precisely weighed quantity of an internal standard (e.g., toluene or hexamethylbenzene). Causality: This decouples the actual chemical yield from the physical isolation yield, allowing for exact 1 H NMR quantification later[3].

  • Degassing (Freeze-Pump-Thaw): Subject the mixture to three cycles of freeze-pump-thaw degassing. Causality: Molecular oxygen ( O2​ ) is a triplet ground-state diradical. If present, it will react with the •CCl3​ or benzylic radicals at diffusion-controlled rates, forming peroxyl radicals and permanently terminating the catalytic propagation chain.

  • Photochemical Irradiation: Backfill with Argon and irradiate the mixture using a 450 nm Blue LED at 25 °C for the required duration (typically 12–24 hours).

  • In-Process NMR Validation (The Self-Validation Step): Before workup, extract a 50 μ L aliquot, dilute in CD3​CN , and acquire a crude 1 H NMR spectrum. Integrate the triplet at δ 5.42 ppm against the known internal standard peak. Causality: If the calculated conversion is <95%, the reaction is resumed. If >95%, proceed to isolation. This prevents the premature termination of incomplete reactions.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, using a non-polar eluent such as pure hexanes or cyclohexane) to yield the pure colorless oil.

Experimental_Workflow Prep 1. Reaction Assembly (+ Internal Standard) Degas 2. Freeze-Pump-Thaw Degassing (Removes O2 Quencher) Prep->Degas Reaction 3. Photoredox Catalysis (Blue LED, 450 nm, 25°C) Degas->Reaction Sampling 4. In-Process Aliquot Sampling (Self-Validation Step) Reaction->Sampling NMR_Check 5. Crude 1H NMR Analysis (Quantify 5.42 ppm Triplet) Sampling->NMR_Check NMR_Check->Reaction If Conversion < 95% Purification 6. Flash Chromatography (Isolate Target Compound) NMR_Check->Purification If Conversion > 95%

Self-validating photoredox ATRA workflow for (1,3,3,3-tetrachloropropyl)benzene synthesis.

Conclusion

The spectroscopic characterization of (1,3,3,3-tetrachloropropyl)benzene provides a masterclass in understanding how electronegativity and magnetic anisotropy dictate NMR shifts. By employing a self-validating experimental workflow that utilizes internal standards and rigorous degassing, researchers can guarantee high-fidelity data when benchmarking new catalytic systems against this standard ATRA product.

References

  • Title: Cas 23691-27-2, (1,3,3,3-tetrachloropropyl)
  • Source: cas.
  • Title: Supporting Information Copper (II) Complexes of Quinoline-based Ligands for Efficient Photoredox Catalysis of Atom Transfer Radical Addition (ATRA)

Sources

Thermodynamic Stability and Chemical Workflows of 1-Phenyl-1,3,3,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1,3,3,3-tetrachloropropane (TCPP), also designated as (1,3,3,3-tetrachloropropyl)benzene, is a highly halogenated organic intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Due to its unique structural topology—featuring both a benzylic chloride and a terminal trichloromethyl group—the molecule exhibits a fascinating thermodynamic profile. It is kinetically stable under ambient conditions but thermodynamically primed for degradation or conversion into highly conjugated systems, such as cinnamic acid and terminal arylacetylenes.

This technical whitepaper provides an in-depth analysis of the thermodynamic stability of TCPP, detailing the causality behind its reactivity, and outlines field-proven, self-validating experimental protocols for its synthesis and downstream conversion.

Thermodynamic Profile & Molecular Stability

The thermodynamic behavior of 1-phenyl-1,3,3,3-tetrachloropropane is governed by a delicate balance between steric strain and electronic activation.

Steric Congestion and Dipole Repulsion

TCPP contains four bulky, highly electronegative chlorine atoms concentrated on a short three-carbon aliphatic chain. The proximity of the -CCl₃ group to the benzylic -CH(Cl)Ph moiety induces significant steric hindrance and dipole-dipole repulsion. This internal strain elevates the ground-state enthalpy of the molecule, rendering it metastable compared to its dehydrohalogenated derivatives.

Benzylic Lability and Thermodynamic Sinks

The primary driver of TCPP’s reactivity is the lability of the benzylic carbon-chlorine bond. Cleavage of this bond generates a benzylic carbocation that is highly stabilized by resonance from the adjacent phenyl ring. Consequently, in the presence of thermal energy, bases, or Lewis/Brønsted acids, TCPP undergoes rapid dehydrohalogenation (loss of HCl).

The ultimate thermodynamic sinks for TCPP are highly conjugated molecules. For instance, hydrolytic conversion drives the molecule toward cinnamic acid , an α,β-unsaturated carboxylic acid where the extended π-conjugation provides a massive thermodynamic payoff . Alternatively, under strongly basic conditions, sequential elimination and 1,3-proton transfer yield terminal arylacetylenes .

ThermodynamicDegradation TCPP 1-phenyl-1,3,3,3- tetrachloropropane (Metastable) Carbocation Benzylic Carbocation Intermediate TCPP->Carbocation Molten Acid Salts / H2O (-HCl) Alkyne Terminal Arylacetylene (Kinetic/Elimination Product) TCPP->Alkyne Strong Base / Heat (Dehydrohalogenation) Cinnamic Cinnamic Acid (Thermodynamic Sink) Carbocation->Cinnamic Hydrolysis & Rearrangement

Fig 1. Thermodynamic degradation pathways of 1-phenyl-1,3,3,3-tetrachloropropane.

Quantitative Physicochemical Data

To facilitate analytical tracking and protocol validation, the core physicochemical and thermodynamic parameters of TCPP are summarized below.

Property / ParameterValue / DescriptionReference
CAS Registry Number 23691-27-2
Molecular Formula C₉H₈Cl₄
Molecular Weight 257.97 g/mol
Boiling Point 135-136 °C @ 10 Torr (approx. 304.1 °C @ 760 mmHg),
Melting Point 37-38 °C
Density 1.393 g/cm³
Hydrolysis Yield (to Cinnamic Acid) 88% ± 2.0% (Optimized via molten acid salts)

Experimental Workflows & Methodologies

Synthesis via Kharasch Addition

The most atom-economic route to synthesize TCPP is the Kharasch addition of tetrachloromethane (CCl₄) to styrene.

Causality & Mechanism: Direct thermal addition of CCl₄ to olefins is thermodynamically unfavorable and prone to polymerization. By introducing a Copper(I) catalyst (often complexed with chiral amines or acetylacetonate), the system undergoes a controlled redox cycle. Cu(I) reduces CCl₄ to generate a localized trichloromethyl radical (•CCl₃). This radical adds to the terminal carbon of styrene, forming a stable benzylic radical, which then abstracts a chlorine atom from the newly formed Cu(II)-Cl complex, regenerating the Cu(I) catalyst and yielding TCPP .

Step-by-Step Protocol:

  • Preparation: In a rigorously dried, argon-purged Schlenk flask, combine 10.0 mmol of styrene with a 5-fold molar excess of anhydrous CCl₄ (50.0 mmol). The excess CCl₄ serves as both the halogen source and the solvent, suppressing styrene homopolymerization.

  • Catalyst Induction: Add 3 mol% of Copper(II) acetylacetonate (Cu(acac)₂) or a Cu(I)-amine complex.

  • Reaction: Heat the mixture to 80 °C under continuous magnetic stirring for 12–18 hours. The reaction progress must be monitored via Gas Chromatography (GC) until the styrene peak is completely consumed.

  • Isolation (Self-Validation): Cool the mixture to room temperature and quench with water. Extract the organic layer and dry over anhydrous Na₂SO₄. Remove the excess CCl₄ under reduced pressure.

  • Purification: Isolate the target TCPP via vacuum distillation. The product will distill cleanly at 135-136 °C at 10 Torr . The sharp boiling point and the crystallization of the distillate upon cooling (melting point 37-38 °C) serve as immediate self-validating physical markers of purity.

KharaschAddition Styrene Styrene + CCl4 Radical Trichloromethyl Radical (•CCl3) Styrene->Radical Initiation CuCat Cu(I)/Cu(II) Redox Cycle CuCat->Radical Electron Transfer TCPP 1-phenyl-1,3,3,3- tetrachloropropane Radical->TCPP Propagation & Cl Transfer

Fig 2. Kharasch addition mechanism for the synthesis of 1-phenyl-1,3,3,3-tetrachloropropane.
Hydrolytic Conversion to Cinnamic Acid (Green Chemistry Approach)

Historically, converting TCPP to cinnamic acid required harsh refluxing in concentrated sulfuric acid, leading to hazardous waste and sulfonation side-reactions. Modern protocols leverage the thermodynamic instability of TCPP using molten acid salts (e.g., quaternary ammonium ionic liquids) as dual solvent-catalysts .

Causality & Mechanism: Molten acid salts (like 4,4ʹ-trimethylene-N,Nʹ-dipiperidinium sulfate) provide a highly polar, Brønsted-acidic microenvironment. This environment dramatically lowers the activation energy for the departure of the benzylic chloride, stabilizing the resulting carbocation. The subsequent nucleophilic attack by water and the cascade elimination of the remaining three chlorine atoms smoothly drive the reaction down the thermodynamic gradient to form the highly conjugated cinnamic acid.

Step-by-Step Protocol:

  • Solvent-Catalyst Preparation: In a round-bottom flask, heat the selected Brønsted-acidic ionic liquid (e.g., [Et₃NH][HSO₄] or piperidinium-based molten salt) to 90 °C until it forms a uniform, low-viscosity melt.

  • Substrate Addition: Slowly add 5.0 mmol of purified TCPP to the molten salt, followed by the dropwise addition of a stoichiometric excess of distilled water (20.0 mmol).

  • Thermodynamic Driving: Maintain the reaction at 90–100 °C for 3 hours. The evolution of HCl gas (which can be trapped in a basic scrubber) indicates the progression of the dehydrohalogenation/hydrolysis cascade.

  • Extraction & Validation: Cool the reaction mixture to ambient temperature. The ionic liquid will phase-separate or solidify. Extract the organic product using ethyl acetate (3 × 15 mL).

  • Crystallization: Concentrate the organic layer and recrystallize the crude product from hot water or aqueous ethanol. The formation of white crystalline needles with a melting point of 133 °C definitively validates the successful thermodynamic conversion to cinnamic acid.

References

  • ResearchGate. "Synthesis and characterization of two new molten acid salts: Safe and greener alternatives to sulfuric acid for the hydrolytic conversion of 1,1,1,3-tetrachloro-3-phenylpropane to cinnamic acid". Journal of Molecular Structure. URL:[Link]

  • ACS Publications. "A synthesis of terminal arylacetylenes - an in situ generated copper(I) acetylide". The Journal of Organic Chemistry. URL:[Link]

  • CAS Common Chemistry. "1,1,1,3-Tetrachloro-3-phenylpropane". American Chemical Society. URL:[Link]

  • LookChem. "(1,3,3,3-tetrachloropropyl)benzene - Basic Information and Safety Data". URL:[Link]

  • Institute of Organic Chemistry and Biochemistry, CAS. "Addition of Tetrachloromethane to Styrene Catalyzed by Copper-Chiral Amine Complexes". Collection of Czechoslovak Chemical Communications. URL:[Link]

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of CAS 23691-27-2

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis, 1,1,1,3-Tetrachloro-3-phenylpropane (CAS 23691-27-2), also systematically known as (1,3,3,3-tetrachloropropyl)benzene, serves as a highly versatile polyhalogenated intermediate. Typically synthesized via the transition-metal-catalyzed Kharasch addition of carbon tetrachloride across the vinyl group of styrene, this compound acts as a critical precursor for high-value aromatic derivatives.

This technical guide provides drug development professionals and synthetic chemists with an authoritative framework for handling CAS 23691-27-2. By synthesizing material safety data with field-proven mechanistics, this document bridges the gap between theoretical green chemistry and practical, self-validating benchtop protocols.

Physicochemical Profiling & Material Safety Data (MSDS)

To design safe and thermodynamically favorable reactions, one must first understand the fundamental physical constraints of the substrate. The high halogen content of CAS 23691-27-2 imparts significant density and a high boiling point, making it a robust, albeit potentially hazardous, intermediate.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for stoichiometric calculations and phase-separation planning, aggregated from standard chemical registries [1, 2].

PropertyValueCausality / Implication for Bench Chemists
Chemical Name 1,1,1,3-Tetrachloro-3-phenylpropaneDefines the trichloromethyl and benzylic chloride reactive sites.
Molecular Formula C₉H₈Cl₄High chlorine ratio dictates lipophilicity and high density.
Molecular Weight 257.97 g/mol Essential for precise catalyst loading calculations.
Density 1.393 g/cm³Sinks in aqueous biphasic systems; dictates extraction logic.
Boiling Point 304.1 °C (at 760 mmHg)Prevents atmospheric distillation; requires high vacuum (e.g., 85-87 °C at 0.2 Torr) for purification.
Flash Point 137 °CLow flammability risk under standard ambient conditions.
Refractive Index 1.559Useful for rapid purity validation via refractometry.
Hazard Assessment & Handling Logic

While specific Globally Harmonized System (GHS) classifications for CAS 23691-27-2 are sparsely documented in public repositories, its structural identity as a polyhalogenated aromatic hydrocarbon dictates strict handling protocols. The benzylic chloride moiety is a known alkylating agent, which mechanistically correlates with dermal sensitization and ocular irritation.

Safety Directives:

  • Engineering Controls: All manipulations must occur within a certified fume hood to prevent inhalation of potential HCl off-gassing during degradation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to halogenated solvent permeation rates) and splash-proof safety goggles.

Safety Exp Exposure to CAS 23691-27-2 Path1 Dermal / Ocular Contact (Irritation Risk) Exp->Path1 Path2 Inhalation / Ingestion (Systemic Toxicity) Exp->Path2 Act1 Flush with copious water (15 min) Remove contaminated PPE Path1->Act1 Act2 Move to fresh air Do NOT induce vomiting Path2->Act2 Med Seek Immediate Medical Evaluation Act1->Med Act2->Med

Caption: Emergency response and safety handling protocol for CAS 23691-27-2 exposure.

Mechanistic Pathways & Industrial Utility

The synthetic value of 1,1,1,3-tetrachloro-3-phenylpropane lies in its controlled dehalogenation and hydrolysis. Depending on the catalytic environment, the molecule diverges into two distinct, highly valuable downstream targets.

Pathway A: Green Hydrolytic Conversion to Cinnamic Acid

Traditional hydrolysis of polyhalogenated compounds requires harsh aqueous acids and volatile organic solvents (VOCs) to bridge the biphasic gap. Modern methodologies utilize quaternary ammonium ionic liquids, such as [Et3NH][HSO4], acting as amphiphilic dual solvent-catalysts [3].

  • Causality: The organic cation solubilizes the hydrophobic substrate, while the hydrogen sulfate anion provides the Brønsted acidity required to drive the hydrolysis of the trichloromethyl group into a carboxylic acid, accompanied by the elimination of the benzylic chloride to form the trans-alkene.

Pathway B: Base-Catalyzed Elimination to Ethynyl Phenyl Ketone

When subjected to alkali in ethanol, the molecule undergoes a completely different transformation [4].

  • Causality: The strong base promotes the sequential elimination of hydrogen chloride (HCl) from the highly chlorinated propyl chain. This is followed by an efficient, base-catalyzed 1,3-proton transfer, stabilizing the terminal alkyne and yielding ethynyl phenyl ketone, a critical building block for heterocyclic drug discovery.

Pathway Start CAS 23691-27-2 1,1,1,3-Tetrachloro-3-phenylpropane Cat1 [Et3NH][HSO4] Ionic Liquid (Dual Solvent-Catalyst) Start->Cat1 Cat2 Alkali in Ethanol (Base Catalysis) Start->Cat2 Rxn1 Hydrolytic Conversion & HCl Elimination Cat1->Rxn1 Prod1 Cinnamic Acid (High Yield) Rxn1->Prod1 Rxn2 HCl Elimination & 1,3-Proton Transfer Cat2->Rxn2 Prod2 Ethynyl Phenyl Ketone (Target Intermediate) Rxn2->Prod2

Caption: Synthetic divergence of CAS 23691-27-2 into distinct chemical intermediates.

Validated Experimental Protocol: Synthesis of Cinnamic Acid

The following protocol details the sustainable, high-yield conversion of CAS 23691-27-2 to cinnamic acid using an ionic liquid system. This workflow is designed as a self-validating system , ensuring that each step confirms the success of the previous one.

Step 1: Substrate & Catalyst Charging
  • Action: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 10 mmol (2.58 g) of 1,1,1,3-tetrachloro-3-phenylpropane and 20 mol% of the ionic liquid [Et3NH][HSO4].

  • Causality: Operating under solvent-free conditions (relying solely on the IL) maximizes the effective concentration of the Brønsted acid at the substrate interface, accelerating the initial nucleophilic attack by trace ambient/added water.

Step 2: Thermal Activation
  • Action: Heat the reaction mixture to 80 °C under vigorous stirring for 4–6 hours.

  • Causality: Elevated temperature overcomes the activation energy barrier for the multi-step C-Cl bond cleavage. Capping the temperature at 80 °C prevents the thermal decarboxylation of the newly formed cinnamic acid.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)
  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent system.

  • Validation Logic: The highly polar ionic liquid remains immobilized at the baseline. The non-polar starting material migrates rapidly (high Rf). The disappearance of the high-Rf spot definitively validates complete substrate consumption, preventing downstream separation bottlenecks and ensuring the fidelity of the final yield calculation.

Step 4: Quenching & Phase Separation
  • Action: Remove the flask from the heat source. Once cooled to room temperature, add 15 mL of ice-cold distilled water and stir for 5 minutes.

  • Causality: Cinnamic acid exhibits exceptionally low solubility in cold water, driving its rapid crystallization. Conversely, the [Et3NH][HSO4] catalyst is highly hygroscopic and water-soluble, instantly migrating into the aqueous phase.

Step 5: Filtration & Catalyst Recovery (Mass Balance Validation)
  • Action: Isolate the precipitated cinnamic acid via vacuum filtration. Wash the filter cake with an additional 5 mL of cold water. Subject the combined aqueous filtrate to reduced pressure (rotary evaporation) at 60 °C to remove the water.

  • Validation Logic: Weigh the recovered ionic liquid. A quantitative recovery (>95% mass balance) validates that the catalyst has not degraded and is ready for immediate reuse in subsequent cycles, confirming the green chemistry viability of the protocol [3].

References

  • Title: 23691-27-2 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • Title: Cas 23691-27-2, (1,3,3,3-tetrachloropropyl)
  • Source: Green Chemistry (RSC Publishing)
  • Title: Route from 1,1,1,3-Tetrachloro-3-phenylpropane to Ethynyl Phenyl Ketone Involving Elimination of Hydrogen Chloride and 1,3-Proton Transfer Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL

Methodological & Application

use of (1,3,3,3-tetrachloropropyl)benzene as a chemical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1,3,3,3-Tetrachloropropyl)benzene as a Versatile Intermediate in Fine Chemical Synthesis

Executive Summary

(1,3,3,3-Tetrachloropropyl)benzene (CAS: 23691-27-2), also known as 1,1,1,3-tetrachloro-3-phenylpropane, is a highly functionalized halogenated building block. Characterized by a benzylic chloride and a terminal trichloromethyl group, this compound serves as an exceptional electrophilic scaffold and a masked cinnamic acid derivative. This application note details the mechanistic principles of its synthesis via Atom Transfer Radical Addition (ATRA) and provides validated protocols for its downstream hydrolytic conversion into high-value cinnamic acid derivatives.

Mechanistic Insights: Synthesis via Kharasch Addition

The synthesis of (1,3,3,3-tetrachloropropyl)benzene (TCPB) relies on the Kharasch addition—specifically, the ATRA of carbon tetrachloride (CCl4) to styrene[1].

Causality in Catalyst Selection: Traditional radical initiators (like AIBN or peroxides) often lead to competing telomerization and polymerization of styrene, drastically reducing yields [2]. To circumvent this, modern protocols utilize transition-metal catalysts (such as Ru(II), Cu(I), or Nb(III) complexes) [1, 2]. These metals undergo a Single Electron Transfer (SET) to cleave the C-Cl bond of CCl4, generating a highly reactive trichloromethyl radical (•CCl3). This radical adds to the terminal carbon of styrene, forming a stabilized benzylic radical. Crucially, the transition metal immediately transfers the halogen back to the benzylic radical, quenching it to form TCPB and regenerating the catalyst. This rapid halogen transfer outcompetes styrene propagation, ensuring a highly selective 1:1 adduct [1].

ATRA_Mechanism CCl4 Carbon Tetrachloride (CCl4) Radical Trichloromethyl Radical (•CCl3) CCl4->Radical Cleavage Catalyst Metal Catalyst (Ru, Cu, Nb) Catalyst->CCl4 SET (Electron Transfer) Intermediate Benzylic Radical (Ph-CH(•)-CH2-CCl3) Radical->Intermediate Addition to Styrene Styrene Styrene (Ph-CH=CH2) Styrene->Intermediate Product TCPB (Product) Intermediate->Product Halogen Transfer from Catalyst Product->Catalyst Regeneration

Figure 1: Mechanism of the transition-metal-catalyzed ATRA of CCl4 to styrene.

Application Workflow: Hydrolytic Conversion to Cinnamic Acid

TCPB is a highly efficient precursor for cinnamic acid, a vital intermediate in the pharmaceutical, agricultural, and fragrance industries.

Causality in Hydrolysis: The structural architecture of TCPB makes it uniquely suited for this transformation. The terminal -CCl3 group acts as an orthoester equivalent; under acidic aqueous conditions, it hydrolyzes to form a carboxylic acid (-COOH)[3]. Simultaneously, the benzylic chloride is highly labile. The acidic conditions promote the elimination of hydrogen chloride (dehydrohalogenation), establishing the α,β-unsaturated double bond characteristic of cinnamic acid [3]. The use of modern Brønsted acidic molten salts (e.g., TMDP-SA) provides a greener, highly recyclable alternative to corrosive sulfuric acid, driving the reaction to completion with minimal byproduct formation [3].

Hydrolysis_Workflow Step1 (1,3,3,3-tetrachloropropyl)benzene (TCPB) Step2 Acidic Hydrolysis (Molten Acid Salts, H2O, Heat) Step1->Step2 Step3 Dehydrohalogenation (Loss of HCl) Step2->Step3 Step4 Trichloromethyl Hydrolysis (-CCl3 to -COOH) Step2->Step4 Step5 Cinnamic Acid (Target Product) Step3->Step5 Step4->Step5

Figure 2: Dual-pathway hydrolytic conversion of TCPB to Cinnamic Acid.

Data Presentation

Table 1: Validated Catalytic Systems for the Synthesis of TCPB via ATRA

Catalyst SystemSubstrates (Ratio)ConditionsYield (%)Reference
Niobium α-diimine (1a)Styrene : CCl4 (1:5)C6D6, 100 °C, 3 h>99%[1]
Ru(II) Half-Sandwich (10)Styrene : CCl4 (1:1.5)85 °C, 5 h95%[2]
Polymer-supported Amino-CuStyrene : CCl4 (1:Excess)70 °CHigh[4]

Table 2: Hydrolytic Conversion of TCPB to Cinnamic Acid

CatalystSolventTemp (°C)Time (h)Yield (%)RecyclabilityReference
TMDP-SA (1:1) Molten SaltH2OReflux1288 ± 2.0>5 cycles[3]
Sulfuric Acid (98%)H2OReflux12~75None[3]

Experimental Protocols

Protocol A: Synthesis of (1,3,3,3-Tetrachloropropyl)benzene (ATRA Reaction)

Self-Validating Note: The absence of polystyrene byproducts (indicated by a lack of viscous residue during workup) validates the efficiency of the radical quenching step [1].

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the transition metal catalyst (e.g., Niobium complex 1a, 3 mol%) [1].

  • Addition: Add styrene (1.0 mmol) and anhydrous carbon tetrachloride (5.0 mmol). (Caution: CCl4 is a toxic halocarbon; perform all operations in a well-ventilated fume hood).

  • Reaction: Seal the flask, transfer it out of the glovebox, and heat the mixture at 100 °C for 3 hours under continuous magnetic stirring.

  • Workup: Cool the reaction mixture to room temperature. Pass the crude mixture through a short pad of silica gel, eluting with hexane to remove the metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove unreacted CCl4. The resulting product is pure (1,3,3,3-tetrachloropropyl)benzene (colorless to pale yellow oil).

  • Analysis: Confirm identity via 1H NMR (CDCl3): Look for the characteristic benzylic proton multiplet at δ ~5.3-5.4 ppm [5].

Protocol B: Hydrolytic Conversion of TCPB to Cinnamic Acid

Self-Validating Note: The precipitation of white crystals upon cooling the aqueous mixture confirms the successful formation of the highly crystalline cinnamic acid [3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, add (1,3,3,3-tetrachloropropyl)benzene (1.0 mmol).

  • Catalyst Addition: Add the molten acid salt catalyst, 4,4′-trimethylene-N,N′-dipiperidinium sulfate (TMDP-SA 1:1) (10 mol%), followed by distilled water (10 mL) [3].

  • Hydrolysis: Heat the biphasic mixture to reflux (approx. 100 °C) for 12 hours with vigorous stirring.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and filter.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure cinnamic acid as white crystals.

  • Catalyst Recovery: The aqueous layer containing the TMDP-SA catalyst can be evaporated under vacuum and reused directly for subsequent runs without loss of catalytic activity [3].

References

  • Title: Structural and Electronic Noninnocence of α-Diimine Ligands on Niobium for Reductive C–Cl Bond Activation and Catalytic Radical Addition Reactions Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Ruthenium-Promoted Radical Processes Toward Fine Chemistry Source: ORBi (University of Liège) URL: [Link]

  • Title: Synthesis and characterization of two new molten acid salts: Safe and greener alternatives to sulfuric acid for the hydrolytic conversion of 1,1,1,3-tetrachloro-3-phenylpropane to cinnamic acid Source: ResearchGate URL: [Link]

  • Title: Amino-Copper Complexes as Catalysts for Addition Reaction Source: DTIC / International Conference on Organometallic Chemistry URL: [Link]

  • Title: Cu-Catalyzed Photoredox Chlorosulfonation of Alkenes and Alkynes Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Application Notes & Protocols: Synthesis of 1,3,3,3-Tetrachloropropylbenzene via Metal-Catalyzed Kharasch Addition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Kharasch addition, also known as Atom Transfer Radical Addition (ATRA), is a powerful and atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across an alkene.[1][2] Discovered by Morris S. Kharasch in the 1940s, this reaction involves the metal-catalyzed free radical addition of a polyhalogenated alkane to an olefin.[3][4] The synthesis of 1,3,3,3-tetrachloropropylbenzene from the addition of carbon tetrachloride (CCl₄) to styrene serves as a classic example of this transformation. This reaction proceeds via a free-radical chain mechanism, offering anti-Markovnikov regioselectivity, where the trichloromethyl group adds to the less substituted carbon of the double bond.[3][5]

This guide provides an in-depth exploration of the reaction mechanism, critical experimental parameters, and detailed protocols for conducting the Kharasch addition of CCl₄ to styrene using both copper and ruthenium-based catalyst systems. The information presented is intended for researchers and chemists in the fields of organic synthesis and drug development, offering insights into catalyst selection, reaction optimization, and procedural execution.

Core Principles: The Catalytic Mechanism

The efficacy of the Kharasch addition hinges on a catalytic cycle involving a transition metal complex that alternates between two oxidation states. This process, a cornerstone of Atom Transfer Radical Polymerization (ATRP) as well, ensures the controlled generation of radicals, minimizing undesirable side reactions like polymerization.[3]

The generally accepted mechanism proceeds through three fundamental stages: initiation, propagation, and termination.[6]

  • Initiation: The cycle begins with the activation of the polyhalogenated alkane (CCl₄) by the transition metal catalyst in its lower oxidation state (e.g., Cu(I) or Ru(II)). The catalyst homolytically cleaves the C-Cl bond, abstracting a chlorine atom. This generates a trichloromethyl radical (•CCl₃) and oxidizes the metal center (e.g., to Cu(II)Cl or Ru(III)Cl).[7]

  • Propagation:

    • The highly reactive •CCl₃ radical adds to the styrene double bond. This addition is regioselective, occurring at the terminal carbon to form the more stable, resonance-stabilized benzylic radical intermediate.

    • This new radical intermediate then abstracts the chlorine atom from the oxidized metal complex (e.g., Cu(II)Cl). This step forms the desired product, 1,3,3,3-tetrachloropropylbenzene, and regenerates the catalyst in its original, lower oxidation state, allowing it to re-enter the catalytic cycle.[7]

  • Termination: The primary drawback of ATRA reactions is the potential for radical-radical coupling, which can lead to the irreversible accumulation of the metal in its higher oxidation state, causing a loss of catalytic activity.[7] To counteract this, a reducing agent or a conventional radical initiator (like AIBN) can be used in small quantities to continuously regenerate the active catalyst.[7][8]

Below is a visualization of the catalytic cycle for a generic metal-catalyzed Kharasch addition.

Kharasch_Cycle cluster_cycle Catalytic Cycle M_low Catalyst (Mⁿ) M_high Oxidized Catalyst (Mⁿ⁺¹-Cl) M_low->M_high CCl₄ M_high->M_low Product Product 1,3,3,3-Tetrachloropropylbenzene Radical_1 Trichloromethyl Radical (•CCl₃) Radical_2 Benzylic Radical (PhCH•-CH₂CCl₃) Radical_1->Radical_2 + Styrene Radical_2->M_high Atom Transfer Reactant_1 Carbon Tetrachloride (CCl₄) Reactant_2 Styrene (PhCH=CH₂)

Caption: Catalytic cycle of the metal-catalyzed Kharasch addition.

Experimental Design: Key Parameters and Rationale

Successful execution of the Kharasch addition requires careful control over several parameters. The choices made directly influence reaction rate, yield, and selectivity.

  • Catalyst System:

    • Copper Complexes: Copper(I) salts, such as CuCl, often paired with amine ligands like 1,10-phenanthroline, are classic and cost-effective catalysts for this reaction.[9] They are known to provide high yields under relatively mild conditions.

    • Ruthenium Complexes: Modern ruthenium catalysts, particularly half-sandwich complexes like Cp*Ru(PPh₃)₂Cl, have demonstrated exceptionally high activity and robustness.[10] These systems can achieve very high turnover numbers, making them suitable for reactions requiring high efficiency and low catalyst loading.[10]

  • Reactant Ratio (Styrene/CCl₄): The ratio of the alkene to the polyhalogenated alkane is critical. A high excess of carbon tetrachloride is typically used to favor the formation of the 1:1 adduct and suppress competing side reactions such as telomerization and polymerization, where the radical intermediate adds to another molecule of styrene instead of abstracting a chlorine atom.[11][12]

  • Temperature: Reaction temperature influences the rate of radical generation and propagation. While higher temperatures can increase the reaction rate, they may also promote undesirable telomerization.[13] Optimal temperatures are catalyst-dependent; for instance, highly active ruthenium catalysts can operate efficiently at room temperature or slightly above (e.g., 60 °C), while some copper systems may require more heating.[9][10]

  • Solvent: Carbon tetrachloride often serves as both a reactant and the solvent, especially when used in large excess.[14] In cases where a co-solvent is needed, non-polar, aprotic solvents that do not interfere with the radical mechanism are preferred.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 1,3,3,3-tetrachloropropylbenzene. Standard air-sensitive techniques (e.g., use of a nitrogen or argon atmosphere) are recommended, particularly for the highly active ruthenium catalyst.

Protocol 1: Copper-Catalyzed Synthesis

This protocol is based on the use of a simple and efficient copper(I) chloride catalyst system.

Materials and Reagents:

  • Copper(I) chloride (CuCl)

  • Styrene

  • Carbon tetrachloride (CCl₄)

  • Anhydrous toluene (if needed as a co-solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add copper(I) chloride (e.g., 1-5 mol%).

  • Reagent Addition: Add carbon tetrachloride (e.g., 4-5 equivalents relative to styrene). If necessary, add anhydrous toluene to ensure adequate mixing.

  • Styrene Addition: Add freshly distilled styrene (1 equivalent) to the flask via syringe.

  • Reaction: Heat the mixture to a specified temperature (e.g., 70-80 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Filter the mixture through a pad of silica gel or Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure to remove the excess CCl₄ and solvent. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3,3,3-tetrachloropropylbenzene.

Protocol 2: High-Activity Ruthenium-Catalyzed Synthesis

This protocol utilizes a highly efficient ruthenium catalyst, allowing for milder conditions and lower catalyst loading.[8][10]

Materials and Reagents:

  • Cp*Ru(PPh₃)₂Cl or a similar Ru(II) complex (e.g., 0.5-1 mol%)

  • Styrene

  • Carbon tetrachloride (CCl₄)

  • Azobisisobutyronitrile (AIBN) (optional, e.g., 5 mol%)

  • Anhydrous toluene-d8 (for NMR monitoring) or another anhydrous solvent

  • NMR tube or sealed vial

  • Internal standard (e.g., hexamethylbenzene)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a vial or NMR tube with the ruthenium catalyst (1 mol%), AIBN (5 mol%, as a reducing agent to maintain catalyst activity), and an internal standard.[8]

  • Reagent Addition: Add the solvent (e.g., toluene-d8), carbon tetrachloride (4 equivalents), and styrene (1 equivalent).[8]

  • Reaction: Seal the vessel and heat it in an oil bath at a controlled temperature (e.g., 60 °C).[10]

  • Monitoring: Monitor the formation of the product at predetermined intervals by taking ¹H NMR spectra of the reaction mixture.[8] The disappearance of styrene signals and the appearance of product signals can be integrated against the internal standard for quantitative analysis.

  • Work-up and Purification: Once the reaction has reached completion, cool the mixture. The solvent can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel to isolate the 1,3,3,3-tetrachloropropylbenzene adduct.

General Experimental Workflow

The diagram below outlines the typical workflow for setting up and carrying out a Kharasch addition reaction.

Workflow A 1. Reaction Setup - Flame-dry glassware - Add catalyst & solvent - Establish inert atmosphere B 2. Reagent Addition - Add CCl₄ - Add Styrene A->B C 3. Reaction - Heat to target temperature - Stir for specified time B->C D 4. Monitoring - Track progress via  GC-MS, TLC, or NMR C->D E 5. Work-up - Cool to room temperature - Dilute with solvent D->E F 6. Purification - Filter to remove catalyst - Concentrate filtrate - Column chromatography or distillation E->F G 7. Product Characterization - NMR, Mass Spectrometry F->G

Caption: General workflow for the Kharasch addition protocol.

Data Summary: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes representative data from the literature for the addition of CCl₄ to styrene.

Catalyst SystemStyrene/CCl₄ RatioTemperature (°C)Time (h)Yield (%)Reference
Fe(acac)₃1:1012024~75% (adduct)[13]
CuCl/Carbon NanotubeNot specified65-75Not specifiedKinetic Study[15]
Cp*Ru(PPh₃)₂Cl1:4Room Temp.< 1>96%[10]
Tp(x)Cu(NCMe)1:180430%[12]

Note: Yields can be highly dependent on the specific ligands, additives, and precise conditions used.

References

  • Kharasch addition - Wikipedia. [Link]

  • Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes Containing the Monoanionic Terdentate Aryldiamine Ligand System [C6H2(CH2NMe2)2-2,6-R-4]- | Organometallics - ACS Publications. [Link]

  • Kinetics of the addition reaction of carbon tetrachloride with styrene - ResearchGate. [Link]

  • Define Kharasch effect class 11 chemistry CBSE - Vedantu. [Link]

  • Peroxide effect or Kharasch effect - YouTube. [Link]

  • Write a short note on Kharasch effect and Markovnikov's rule? - Filo. [Link]

  • Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp′Ru(PPh3)(PR3)Cl Complexes | Organometallics - ACS Publications. [Link]

  • Atom Transfer Radical Addition to Styrenes with Thiosulfonates Enabled by Synergetic Copper/Photoredox Catalysis | Organic Letters - ACS Publications. [Link]

  • Problem 671 The rate of free-radical polymer... [FREE SOLUTION] - Vaia. [Link]

  • Table 3 Temperature and styrene/CCl 4 ratio on the addition of CCl 4 to... - ResearchGate. [Link]

  • Mechanistic and Computational Studies of the Atom Transfer Radical Addition of CCl4 to Styrene Catalyzed by Copper Homoscorpionate Complexes | Request PDF - ResearchGate. [Link]

  • Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis - PMC - NIH. [Link]

  • Kharasch Reaction (Atom-Transfer Radical Addition Reactions) - JM Muñoz-Molina and TR Belderrain. [Link]

  • Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp′Ru(PPh3)(PR3)Cl Complexes | Organometallics. [Link]

  • Kharasch Addition | Chem-Station Int. Ed. [Link]

  • 2.6.3 Kharasch Reaction (Atom-Transfer Radical Addition Reactions) | Request PDF - ResearchGate. [Link]

  • Tetrachloromethane as an editable all-carbon quaternary source. [Link]

  • Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]

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Application Note & Protocol Guide: Advanced Synthetic Utility of CAS 23691-27-2

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

CAS 23691-27-2 (chemically known as 1,1,1,3-Tetrachloro-3-phenylpropane or (1,3,3,3-tetrachloropropyl)benzene) is a highly functionalized polychlorinated building block. With the molecular formula C9​H8​Cl4​ , it features two distinct reactive sites: a benzylic chloride and a terminal trichloromethyl group. This differential reactivity makes it a highly valuable intermediate in advanced organic synthesis.

Historically viewed merely as an adduct of styrene and carbon tetrachloride, modern catalytic and green chemistry approaches have unlocked its potential. Today, it serves as a critical precursor for synthesizing pharmaceutical intermediates (like cinnamic acid), complex building blocks (like ethynyl phenyl ketones), and acts as a robust initiator in controlled polymerizations.

Upstream Synthesis: The Kharasch Addition

Before deploying CAS 23691-27-2 in downstream applications, it is essential to understand its origin. The compound is synthesized via the transition-metal-catalyzed Kharasch addition of carbon tetrachloride to styrene.

Mechanistic Rationale : The reaction relies on a radical redox transfer mechanism. Transition metal catalysts, such as Copper(I)-chiral amine complexes or Ruthenium(II) complexes with chiral ligands (e.g., Ru2​Cl4​[(−)−diop]3​ ), facilitate the homolytic cleavage of the C−Cl bond in CCl4​ . The resulting trichloromethyl radical adds to the less hindered terminal carbon of styrene, followed by chlorine transfer to the benzylic position, yielding the 1:1 adduct (1)[1].

Synthesis Styrene Styrene (Alkene) Product CAS 23691-27-2 1,1,1,3-Tetrachloro-3-phenylpropane Styrene->Product Kharasch Addition CCl4 Carbon Tetrachloride (CCl4) CCl4->Product Radical Source Cat Catalyst (CuCl/Amine or Ru-DIOP) Cat->Product Redox Transfer

Fig 1: Transition-metal catalyzed Kharasch addition of CCl4 to styrene yielding CAS 23691-27-2.

Application 1: Green Hydrolytic Conversion to Cinnamic Acid

Cinnamic acid is a vital intermediate in the synthesis of flavors, synthetic indigo, and pharmaceuticals. Traditionally, hydrolyzing CAS 23691-27-2 required harsh, volatile organic solvents and strong mineral acids.

Mechanistic Rationale : Recent methodologies utilize Protic Ionic Liquids (PILs) such as triethylammonium hydrogen sulfate ( [Et3​NH][HSO4​] ) or 4,4′-trimethylene-N,N′-dipiperidinium sulfate. These designer molten salts act as dual solvent-catalysts . Sulfuric acid acts as a diprotic Brønsted acid when treated with secondary amines, creating a matrix that dissolves the hydrophobic starting material while providing the necessary acidic protons for the hydrolysis of the −CCl3​ group and the elimination of the benzylic chloride without the need for aqueous dilution (2)[2]. This approach allows the IL to be easily separated and reused without losing catalytic activity (3)[3].

Protocol: IL-Catalyzed Hydrolysis

Self-Validating System: The phase separation of the product from the IL ensures that reaction completion can be visually and analytically verified before extraction.

  • Preparation of the Melt : Charge a 50 mL round-bottom flask with 5.0 equivalents of the protic ionic liquid (e.g., [Et3​NH][HSO4​] ). Heat the flask to 130 °C under continuous stirring until a homogeneous melt is formed.

  • Substrate Addition : Slowly add 1.0 equivalent of CAS 23691-27-2 dropwise to the molten IL. Add 2.0 equivalents of distilled H2​O to provide the oxygen source for the carboxylic acid formation.

  • Reaction Monitoring : Maintain the temperature at 130 °C for 4–6 hours. Monitor the consumption of the starting material via GC-MS (aliquots extracted with micro-volumes of ethyl acetate).

  • Phase Separation & Extraction : Cool the mixture to room temperature. The cinnamic acid product will phase-separate from the highly polar IL. Extract the product using ethyl acetate ( 3×15 mL).

  • Catalyst Recovery : The remaining IL/aqueous phase can be dried under vacuum at 80 °C to remove water and recycled for subsequent runs.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude solid from hot water/ethanol to yield pure cinnamic acid.

Application 2: Base-Promoted Cascade to Ethynyl Phenyl Ketone

Ethynyl phenyl ketone is a highly reactive Michael acceptor and building block for heterocyclic synthesis.

Mechanistic Rationale : When CAS 23691-27-2 is treated with strong alkali in ethanol, one might expect simple elimination to form ethyl cinnamate. However, the reaction undergoes a unique cascade. Initial dehydrohalogenation removes HCl, which is immediately followed by an efficient, base-catalyzed 1,3-proton transfer . This transfer outcompetes standard elimination, shifting the double bond and setting up the molecule for further elimination and hydrolysis to yield the alkyne and ketone functionalities. Ethyl cinnamate is formed in only trace amounts (~2%) (4)[4].

Protocol: Base-Promoted Elimination
  • Alkaline Solution Preparation : Dissolve 5.0 equivalents of KOH in absolute ethanol under an inert nitrogen atmosphere to prevent side oxidations.

  • Controlled Addition : Cool the alkaline solution to 0 °C using an ice bath. Slowly add 1.0 equivalent of CAS 23691-27-2 dropwise. Caution: The initial dehydrohalogenation is highly exothermic.

  • Reflux & Cascade Activation : Once addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 3 hours. This thermal energy drives the 1,3-proton transfer.

  • Quenching : Cool the reaction to room temperature and pour it into crushed ice-water. Carefully neutralize the mixture to pH 7 using 1M HCl to halt any aldol-type side reactions.

  • Isolation : Extract the aqueous mixture with diethyl ether ( 3×20 mL). Wash the organic phase with saturated NaHCO3​ and brine, then dry over MgSO4​ .

  • Purification : Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a 9:1 Hexane/Ethyl Acetate gradient) to isolate pure ethynyl phenyl ketone. Confirm the terminal alkyne proton via 1H -NMR (typically a sharp singlet around δ 3.2 ppm).

Application 3: Initiator for Atom Transfer Radical Polymerization (ATRP)

Polychloroalkanes are excellent initiators for the controlled radical polymerization of styrene.

Mechanistic Rationale : In the presence of a CuCl/2,2′−bipyridine catalyst system, the trichloromethyl group of CAS 23691-27-2 undergoes reversible homolytic cleavage. This generates a carbon-centered radical that initiates polymerization. The presence of the benzylic chloride does not interfere, as the −CCl3​ group possesses a significantly lower bond dissociation energy under these specific redox conditions, ensuring a low steady-state concentration of active radicals and yielding polymers with narrow molecular weight distributions (5)[5].

Quantitative Data Summary

The following table summarizes the comparative reaction metrics across the primary applications of CAS 23691-27-2.

Application PathwayCatalyst / Reagent SystemTarget ProductTypical Yield / Conv.Key Mechanistic Feature
Hydrolysis [Et3​NH][HSO4​] (Molten Salt)Cinnamic Acid86–90%Dual solvent-catalyst; Brønsted acid promoted hydrolysis.
Base Elimination KOH / Absolute EthanolEthynyl Phenyl Ketone~75%Cascade dehydrohalogenation followed by 1,3-proton transfer.
Polymerization CuCl / 2,2′−Bipyridine Polystyrene (ATRP)>90% conversionReversible radical redox transfer via trichloromethyl cleavage.
Upstream Synthesis Ru2​Cl4​[(−)−diop]3​ CAS 23691-27-2>90%Asymmetric Kharasch radical addition of CCl4​ to styrene.

Visualizing the Synthetic Divergence

Applications CAS CAS 23691-27-2 (Polychlorinated Intermediate) App1 Cinnamic Acid (Pharmaceutical Intermediate) CAS->App1 Hydrolysis (Brønsted Acidic ILs) App2 Ethynyl Phenyl Ketone (Synthetic Building Block) CAS->App2 Dehydrohalogenation (Alkali / Ethanol) App3 Polystyrene (ATRP Polymerization) CAS->App3 Radical Initiation (CuCl / Bipyridine)

Fig 2: Divergent synthetic applications of CAS 23691-27-2 in advanced organic synthesis workflows.

References

  • A Route from 1,1,1,3-Tetrachloro-3-phenylpropane to Ethynyl Phenyl Ketone Involving Elimination of Hydrogen Chloride and 1,3-Proton Transfer. Bulletin of the Chemical Society of Japan. 4

  • Novel quaternary ammonium ionic liquids and their use as dual solvent-catalysts in the hydrolytic reaction. Green Chemistry (RSC Publishing). 3

  • Synthesis and characterization of two new molten acid salts: Safe and greener alternatives to sulfuric acid for the hydrolytic conversion of 1,1,1,3-tetrachloro-3-phenylpropane to cinnamic acid. Journal of Molecular Structure. 2

  • Asymmetric Radical Reaction in the Coordination Sphere. III. Asymmetric Addition of Trichloromethanesulfonyl Chloride and Carbon Tetrachloride to Olefins Catalyzed by a Ruthenium(II) Complex with Chiral Ligand. Bulletin of the Chemical Society of Japan.1

  • Addition of Tetrachloromethane to Styrene Catalyzed by Copper-Chiral Amine Complexes. Collection of Czechoslovak Chemical Communications. 6

  • Atom Transfer Radical Polymerization of Styrene Initiated by Polychloroalkanes and Catalyzed by CuCl/2,2'-Bipyridine. Carnegie Mellon University / J. Am. Chem. Soc.5

Sources

Application Note: Laboratory-Scale Synthesis of 1,3,3,3-Tetrachloropropylbenzene via Transition-Metal Catalyzed ATRA

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Compound: 1,3,3,3-Tetrachloropropylbenzene (CAS: 23691-27-2)[1]

Introduction and Synthetic Rationale

1,3,3,3-Tetrachloropropylbenzene is a highly versatile polyhalogenated building block utilized in the synthesis of complex conjugated π -systems, including (Z)-1,3-enynes and 1,3-diynes, which are critical precursors for natural product synthesis and drug development[2].

The most efficient and atom-economical route to synthesize 1,3,3,3-tetrachloropropylbenzene is via the Atom Transfer Radical Addition (ATRA) —historically known as the Kharasch addition—of carbon tetrachloride ( CCl4​ ) across the vinyl double bond of styrene[3]. Unlike traditional radical initiators (like AIBN or peroxides) that often lead to uncontrolled polymerization (yielding polystyrene or styrene oligomers), transition-metal catalysis tightly regulates the radical concentration, suppressing unwanted side reactions and maximizing the 1:1 adduct yield[4].

Mechanistic Causality (The ATRA Cycle)

The choice of a transition metal catalyst (such as Ruthenium or Niobium complexes) is dictated by its ability to undergo reversible one-electron redox processes.

  • Initiation: The lower-oxidation-state metal (e.g., RuII ) reduces CCl4​ , generating a trichloromethyl radical ( ⋅CCl3​ ) and an oxidized metal-halide species ( RuIII−Cl )[3].

  • Propagation: The highly electrophilic ⋅CCl3​ radical adds regioselectively to the terminal carbon of styrene, forming a stabilized benzylic radical intermediate.

  • Termination/Transfer: To prevent polymerization, the metal-halide ( RuIII−Cl ) rapidly transfers the chlorine atom back to the benzylic radical. This self-validating step yields the final product and regenerates the active RuII catalyst, closing the catalytic cycle[3].

ATRA_Mechanism Ru2 Catalyst (State n) e.g., Ru(II) Ru3 Oxidized Catalyst (State n+1) e.g., Ru(III)-Cl Ru2->Ru3 Redox Cleavage of C-Cl CCl4 Carbon Tetrachloride (CCl4) Radical1 •CCl3 Radical CCl4->Radical1 Yields Ru3->Ru2 Catalyst Regeneration Product 1,3,3,3-Tetrachloropropylbenzene Ru3->Product Donates Cl Radical2 Benzylic Radical Intermediate Radical1->Radical2 Addition to Styrene Styrene Styrene Styrene->Radical2 Radical2->Product Cl Atom Transfer

Catalytic cycle of the Atom Transfer Radical Addition (ATRA) mechanism.

Catalyst Selection and Reaction Optimization

The efficiency of the ATRA reaction is highly dependent on the steric and electronic properties of the catalyst. While early methods utilized simple copper salts, modern protocols leverage engineered Ruthenium or Niobium complexes to achieve near-quantitative yields with minimal oligomerization[3][4].

Table 1: Comparative Catalyst Performance for Styrene ATRA with CCl4​

Catalyst SystemTemp (°C)Time (h)Yield (%)ByproductsRef
Cp∗RuCl(PPh3​)2​ (Ruthenium Half-Sandwich)855~95Trace oligomers[3]
NbCl3​(α−diimine) (Niobium d0 complex)10012>99None detected[4]
TpxCu(NCMe) (Copper Pyrazolyl-borate)6024~80Polystyrene traces[5]

Analytical Note: For standard laboratory synthesis where Niobium complexes might be commercially scarce or difficult to handle, Ruthenium-based half-sandwich complexes offer the best balance of accessibility, rapid kinetics, and high selectivity[3].

Experimental Protocol: Ruthenium-Catalyzed Synthesis

The following protocol details the synthesis of 1,3,3,3-tetrachloropropylbenzene utilizing a Ruthenium-based catalyst. Because radical intermediates are highly sensitive to oxygen (which forms unreactive peroxy radicals), strict Schlenk techniques must be employed to ensure a self-validating, high-yield outcome.

Materials and Reagents
  • Styrene: 10.0 mmol (1.04 g) – Must be freshly filtered through basic alumina to remove 4-tert-butylcatechol (TBC) inhibitors.

  • Carbon Tetrachloride ( CCl4​ ): 50.0 mmol (7.69 g) – Acts as both reagent and solvent. Must be anhydrous and degassed.

  • Catalyst ( Cp∗RuCl(PPh3​)2​ ): 0.1 mmol (1 mol%)

  • Internal Standard (Optional): 1,4-dioxane (for NMR yield validation)[4].

Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times.

  • Under a positive flow of Argon, add the Ruthenium catalyst (0.1 mmol) to the flask.

  • In a separate sealed vial, prepare a mixture of styrene (10.0 mmol) and CCl4​ (50.0 mmol). Degas this mixture via three freeze-pump-thaw cycles to rigorously exclude dissolved oxygen.

Step 2: Reaction Execution 4. Transfer the degassed styrene/ CCl4​ mixture to the Schlenk tube containing the catalyst via a gas-tight syringe. 5. Seal the Schlenk tube and immerse it in a pre-heated oil bath set to 85 °C[3]. 6. Stir vigorously for 5 hours. The reaction mixture will typically undergo a color change indicative of the active RuII/RuIII redox cycling.

Step 3: Quenching and Catalyst Removal 7. Remove the flask from the oil bath and allow it to cool to room temperature. 8. Open the flask to air (to deliberately quench any remaining active radical species). 9. Pass the crude mixture through a short plug of silica gel (eluting with hexane) to remove the metal catalyst. The filtrate should be clear and colorless.

Step 4: Purification and Isolation 10. Remove the excess CCl4​ and hexane using a rotary evaporator under reduced pressure. 11. Purify the resulting crude oil via fractional vacuum distillation. 1,3,3,3-tetrachloropropylbenzene distills as a clear liquid at 85–87 °C at 0.2 Torr [6]. (Note: The atmospheric boiling point is 304.1 °C[1], but vacuum distillation is mandatory to prevent thermal degradation of the product).

Experimental_Workflow Prep 1. Reagent Prep Inhibitor Removal & Freeze-Pump-Thaw Reaction 2. ATRA Reaction 85°C, 5h, Argon Atm Prep->Reaction Degassed Reagents Filtration 3. Catalyst Removal Silica Plug Filtration Reaction->Filtration Crude Mixture Distillation 4. Vacuum Distillation 85-87°C @ 0.2 Torr Filtration->Distillation Catalyst-Free Oil

Sequential workflow for the synthesis and purification of 1,3,3,3-tetrachloropropylbenzene.

Product Validation

To ensure the integrity of the synthesized batch, validate the product via 1H NMR ( CDCl3​ ). The signature of the desired regiochemistry is the presence of the benzylic methine proton adjacent to the chlorine atom, and the diastereotopic methylene protons situated between the chiral benzylic center and the bulky trichloromethyl group.

References

  • Cas 23691-27-2,(1,3,3,3-tetrachloropropyl)
  • 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes...
  • Cas 23691-27-2,(1,3,3,3-tetrachloropropyl)benzene | lookchem (Precursor Data)
  • Source: uliege.
  • Structural and Electronic Noninnocence of α-Diimine Ligands on Niobium for Reductive C–Cl Bond Activation...
  • Source: echemi.

Sources

Application Note: Radical Initiator Requirements for the Synthesis of (1,3,3,3-Tetrachloropropyl)benzene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, initiator selection, and self-validating protocols for Atom Transfer Radical Addition (ATRA).

Introduction & Mechanistic Causality

(1,3,3,3-Tetrachloropropyl)benzene (CAS: 23691-27-2) is a highly valuable polyhalogenated intermediate used in the synthesis of cinnamic acid derivatives, selective herbicides, and advanced pharmaceutical building blocks[1]. The compound is synthesized via the Kharasch addition—specifically, the Atom Transfer Radical Addition (ATRA) of carbon tetrachloride ( CCl4​ ) to styrene[2].

The fundamental thermodynamic challenge in this synthesis is the homolytic cleavage of the inert C-Cl bond in CCl4​ to generate the reactive trichloromethyl radical ( ⋅CCl3​ ). The choice of radical initiator strictly dictates the reaction's efficiency, its anti-Markovnikov regioselectivity, and the suppression of radical-radical coupling or runaway styrene polymerization.

Historically, brute-force thermal initiators (like dibenzoyl peroxide) were used to force this cleavage[3]. However, continuous thermal decomposition leads to a high steady-state concentration of free radicals, promoting unwanted olefin polymerization. To solve this, modern chemistry employs Transition-Metal Catalysts (e.g., Ru, Cu, Fe) that act as redox-active halogen transfer agents[4].

The Evolution of Initiator Requirements
  • Classical Thermal Initiation: Requires high heat and stoichiometric peroxide/azo initiators. Yields are often moderate due to competing telomerization.

  • Catalyst Regeneration (ICAR ATRA): Transition metals initiate the reaction via Single Electron Transfer (SET). However, radical-radical termination slowly oxidizes the active metal catalyst (e.g., RuII to RuIII ) into a "dead-end" state. Here, traditional radical initiators like AIBN (2,2'-azobisisobutyronitrile) are required not as primary initiators, but in catalytic amounts (5 mol%) as reducing agents to continuously regenerate the active metal catalyst[5].

  • Photoredox Catalysis: Completely bypasses the need for chemical radical initiators by using visible light to excite a metal complex (e.g., [Cu(dap)2​]Cl ), driving the SET process at room temperature with extreme precision[6].

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the reagents, the transition metal catalyst, and the critical role of the radical initiator (AIBN) in preventing catalyst deactivation.

ATRA_Mechanism Catalyst Active Catalyst (Mⁿ) Radical1 •CCl₃ Radical Catalyst->Radical1 SET MetalOx Oxidized Metal (Cl-Mⁿ⁺¹) Catalyst->MetalOx Oxidation CCl4 CCl₄ (Carbon Tetrachloride) CCl4->Radical1 Cleavage Radical2 Intermediate Radical Radical1->Radical2 Addition MetalOx->Catalyst Deactivation Product (1,3,3,3-Tetrachloropropyl)benzene MetalOx->Product Cl• Donation Styrene Styrene Styrene->Radical2 Radical2->Product Halogen Transfer Initiator AIBN (Regenerator) Initiator->Catalyst Regenerates Mⁿ Initiator->MetalOx Reduction

Mechanistic pathway of ATRA illustrating catalyst regeneration by radical initiators.

Quantitative Data Summary

The table below summarizes the causality between the chosen initiator system, the required reaction conditions, and the resulting yield of (1,3,3,3-tetrachloropropyl)benzene.

Initiator / Catalyst SystemCo-Initiator RoleTemp (°C)Yield (%)Primary Limitation / AdvantageRef
Dibenzoyl Peroxide (10-20 mol%)Primary Radical Source85~55-60High telomerization risk; poor radical control.[3]
Fe(acac)3​ (5 mol%)None80~87Requires elevated temperatures; moderate scope.[7]
Cp∗Ru(PTA)(PPh3​)Cl (1 mol%)AIBN (5 mol%) as Regenerator60>90Highly controlled; prevents dead-end catalyst oxidation.[5]
[Cu(dap)2​]Cl (1 mol%)Visible Light (LED)25>89Initiator-free; room temperature; highly scalable.[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in Nuclear Magnetic Resonance (NMR) checkpoints are included to verify successful initiation and product formation without requiring complex downstream purification before validation[8].

Protocol A: Ruthenium-Catalyzed ATRA with AIBN Regeneration

This protocol utilizes AIBN strictly to reduce the inactive RuIII back to the active RuII state, allowing for ultra-low catalyst loading[5].

Reagents:

  • Styrene: 1.38 mmol (158 μL)

  • Carbon Tetrachloride ( CCl4​ ): Solvent/Reactant quantity (approx. 0.8 mL)

  • Catalyst: Cp∗Ru(PTA)(PPh3​)Cl (1 mol%, 0.0138 mmol)

  • Initiator/Regenerator: AIBN (5 mol%, 11.3 mg)

  • Internal Standard: Hexamethylbenzene (5 mg)

Step-by-Step Methodology:

  • Preparation: In a 1.5 mL borosilicate glass vial, add the Cp∗Ru(PTA)(PPh3​)Cl catalyst, AIBN, and hexamethylbenzene.

  • Reactant Addition: Add styrene (158 μL) to the vial. Bring the total reaction volume to 1.0 mL by adding CCl4​ .

  • Degassing: Purge the vial with dry Nitrogen for 5 minutes to remove oxygen, which acts as a radical scavenger and will quench the ⋅CCl3​ radicals.

  • Initiation: Seal the vial and submerge it in a pre-heated oil bath at 60 °C. The heat triggers the slow decomposition of AIBN, initiating the catalyst regeneration cycle.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 30 μL aliquot, dilute in CDCl3​ , and analyze via 1H NMR.

    • Validation Criteria: Look for the disappearance of the vinylic protons of styrene ( δ 5.2–6.7 ppm) and the emergence of the characteristic benzylic methine proton of (1,3,3,3-tetrachloropropyl)benzene as a distinct triplet/doublet-of-doublets at δ 5.31 ppm [8]. If this peak is absent, the AIBN has failed to regenerate the catalyst (check for oxygen contamination).

Protocol B: Initiator-Free Photoredox ATRA

This protocol eliminates chemical radical initiators, relying entirely on visible light for Single Electron Transfer[6].

Reagents:

  • Styrene: 0.50 mmol

  • Carbon Tetrachloride ( CCl4​ ): 1.00 mmol (2.0 equiv)

  • Photocatalyst: [Cu(dap)2​]Cl (1 mol%, 4.4 mg)

  • Base/Buffer: K2​HPO4​ (2.0 equiv, 174 mg)

  • Solvent: Anhydrous Dichloromethane (DCM, 0.5 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 6 mL pressure tube equipped with a magnetic stir bar with [Cu(dap)2​]Cl and K2​HPO4​ .

  • Solvent & Reactant Addition: Add anhydrous DCM (0.5 mL), followed by styrene and CCl4​ .

  • Critical Degassing: Perform two consecutive freeze-pump-thaw cycles. Causality: Photoredox excited states are highly sensitive to triplet oxygen quenching. Failure to rigorously degas will result in zero initiation.

  • Irradiation: Backfill with Argon, seal the tube, and irradiate the mixture using a 450 nm Blue LED at 25 °C for 14 hours. Ensure vigorous stirring to maintain uniform light penetration.

  • Self-Validation Checkpoint: Filter the crude mixture through a short pad of silica (to remove the copper complex) and concentrate. Analyze via 1H NMR.

    • Validation Criteria: Confirm product formation by identifying the diastereotopic methylene protons adjacent to the trichloromethyl group at δ 3.55 (dd, J=15.3,6.4 Hz, 1H) and δ 3.63 (dd, J=15.3,5.4 Hz, 1H) [8].

References

  • "Kharasch Reaction (Atom-Transfer Radical Addition Reactions) - JM Muñoz-Molina and TR Belderrain", Thieme Connect,
  • "Cas 23691-27-2, (1,3,3,3-tetrachloropropyl)benzene", LookChem,
  • "Kharasch addition of carbon tetrachloride to representative olefins", ResearchG
  • "Kharasch addition", Wikipedia,
  • "Cu-Catalyzed Photoredox Chlorosulfonation of Alkenes and Alkynes", The Journal of Organic Chemistry - ACS Public
  • "Photoredox Catalysis Using Copper Complexes", Universität Regensburg,
  • "Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp′Ru(PPh3)(PR3)
  • "US2606213A - Reaction products of trichloromethane sulfonyl chloride with alkenyl aromatic compounds", Google P

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,3,3,3-tetrachloropropyl)benzene

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of (1,3,3,3-tetrachloropropyl)benzene. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the reaction's nuances. This document is structured to help you troubleshoot common issues and optimize your reaction yield, ensuring the integrity and success of your experiments.

Introduction to the Synthesis: The Kharasch Addition

The synthesis of (1,3,3,3-tetrachloropropyl)benzene is primarily achieved through a free-radical chain reaction known as the Kharasch addition, or Atom Transfer Radical Addition (ATRA).[1][2] This reaction involves the addition of a polyhalogenated compound, in this case, carbon tetrachloride (CCl₄), across the double bond of an alkene, which is styrene. The reaction is typically initiated by a radical initiator or a transition metal catalyst.

The fundamental steps of the radical chain mechanism are:

  • Initiation: Generation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride. This can be achieved using a radical initiator like AIBN or through the action of a transition metal catalyst.

  • Propagation: The •CCl₃ radical adds to the styrene double bond, forming a new carbon-centered radical. This radical then abstracts a chlorine atom from another molecule of CCl₄, yielding the desired product and regenerating the •CCl₃ radical to continue the chain.

  • Termination: The reaction is terminated by the combination of two radicals.

Understanding this mechanism is crucial for diagnosing and resolving issues that may arise during the synthesis.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during the synthesis of (1,3,3,3-tetrachloropropyl)benzene. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Problem 1: Low or No Yield of the Desired Product

A low yield of (1,3,3,3-tetrachloropropyl)benzene is one of the most common challenges. This can be attributed to several factors, from the purity of your reagents to the efficiency of the initiation step.

Potential Causes and Solutions:

  • Inefficient Radical Initiation:

    • Explanation: The concentration and decomposition rate of the radical initiator are critical. Too little initiator will result in a slow or incomplete reaction, while too much can lead to an increase in side reactions.[3][4]

    • Troubleshooting Protocol:

      • Verify Initiator Quality: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is not expired and has been stored correctly.

      • Optimize Initiator Concentration: Start with a standard concentration (e.g., 1-2 mol% relative to styrene). If the yield is low, consider a stepwise increase in the initiator concentration.

      • Ensure Appropriate Reaction Temperature: The reaction temperature must be suitable for the chosen initiator's half-life. For AIBN, a temperature range of 60-80 °C is typically effective.

  • Poor Catalyst Activity (if using a catalytic system):

    • Explanation: Transition metal catalysts (e.g., copper, iron, or ruthenium complexes) can significantly improve the efficiency of the Kharasch addition.[5][6][7][8] However, their activity can be hampered by impurities or improper activation.

    • Troubleshooting Protocol:

      • Use High-Purity Catalyst: Ensure the catalyst is of high purity and handled under an inert atmosphere if it is air-sensitive.

      • Catalyst Loading Optimization: The optimal catalyst loading can vary. Start with a literature-recommended value and perform small-scale experiments to find the optimal concentration for your specific setup.

      • Consider a Co-catalyst or Ligand: In some systems, the addition of a co-catalyst or a specific ligand can enhance the catalyst's activity and selectivity.

Experimental Protocol for Optimizing Initiator Concentration:

ParameterCondition
Reactants Styrene, Carbon Tetrachloride
Solvent (Optional, can be run neat)
Initiator AIBN
Temperature 70 °C

Procedure:

  • Set up a series of parallel reactions in small-scale reaction vessels.

  • To each vessel, add styrene and a stoichiometric excess of carbon tetrachloride (e.g., a 1:4 molar ratio of styrene to CCl₄).

  • Add varying concentrations of AIBN to each vessel (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Heat the reactions at a constant temperature (e.g., 70 °C) for a fixed period.

  • Analyze the yield of (1,3,3,3-tetrachloropropyl)benzene in each reaction mixture using GC-MS or ¹H NMR.

  • Plot the yield as a function of initiator concentration to determine the optimal range.

Problem 2: Formation of High Molecular Weight Byproducts (Telomerization)

A significant side reaction in this synthesis is the polymerization of styrene, which leads to the formation of polystyrene and higher telomers instead of the desired 1:1 adduct.

Potential Causes and Solutions:

  • High Styrene Concentration:

    • Explanation: A high concentration of styrene relative to the chain transfer agent (CCl₄) favors the propagation of the polymer chain over the chlorine atom transfer step.

    • Troubleshooting Protocol:

      • Increase the Molar Excess of Carbon Tetrachloride: Use a significant molar excess of CCl₄. Ratios of 1:5 to 1:10 (styrene:CCl₄) are often effective in suppressing polymerization.

      • Slow Addition of Styrene: Instead of adding all the styrene at once, add it slowly to the reaction mixture containing CCl₄ and the initiator/catalyst. This maintains a low instantaneous concentration of styrene.

  • Inappropriate Temperature:

    • Explanation: Higher temperatures can increase the rate of both the desired addition and the undesired polymerization.

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: If using a highly active initiator or catalyst, it may be possible to lower the reaction temperature to disfavor polymerization while still achieving a reasonable rate for the Kharasch addition.

Workflow for Minimizing Telomerization:

Caption: Workflow to minimize telomerization byproducts.

Problem 3: Difficulty in Product Purification

After the reaction, isolating the pure (1,3,3,3-tetrachloropropyl)benzene from unreacted starting materials, catalyst residues, and byproducts can be challenging.

Potential Causes and Solutions:

  • Presence of Non-polar Impurities:

    • Explanation: Unreacted styrene, CCl₄, and non-polar byproducts can be difficult to separate from the desired product due to similar polarities.

    • Troubleshooting Protocol:

      • Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[9]

      • Column Chromatography: For smaller scale reactions, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can provide good separation.

  • Removal of Metal Catalyst Residues:

    • Explanation: If a transition metal catalyst was used, its removal is essential for obtaining a pure product.

    • Troubleshooting Protocol:

      • Aqueous Washes: After the reaction, quench the mixture and wash with an appropriate aqueous solution to remove the metal salts. For example, an ammonium hydroxide solution can be used to complex and remove copper catalysts.

      • Filtration: If the catalyst is heterogeneous or precipitates out, it can be removed by filtration.

  • Separation from Isomeric Byproducts:

    • Explanation: In some cases, minor isomeric byproducts may form.

    • Troubleshooting Protocol:

      • Chemical Purification: For challenging separations, a chemical purification method may be employed. For instance, a method described for purifying 1,3,5-triisopropylbenzene involves reacting the impure mixture with a sulfonating agent.[10] The more reactive isomers are sulfonated and can then be removed by extraction. This approach could potentially be adapted for the purification of (1,3,3,3-tetrachloropropyl)benzene.

General Purification Workflow:

Caption: General workflow for the purification of the product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of styrene to carbon tetrachloride?

To favor the formation of the 1:1 adduct and minimize polymerization, a significant molar excess of carbon tetrachloride is recommended. A starting point is a 1:4 or 1:5 molar ratio of styrene to CCl₄, and this can be increased if telomerization is still a problem.

Q2: Can I run this reaction without a solvent?

Yes, this reaction is often performed neat, with carbon tetrachloride acting as both a reactant and the solvent.

Q3: What are the safety precautions I should take when working with carbon tetrachloride?

Carbon tetrachloride is toxic and a suspected carcinogen. It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to its environmental hazards, its use is restricted in many regions.[11]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will allow you to observe the consumption of styrene and the formation of the product.

Q5: My reaction seems to have stalled. What should I do?

If the reaction has stalled (i.e., the concentration of reactants and products is no longer changing), it could be due to the decomposition of the initiator. In such cases, a fresh portion of the initiator can be added to the reaction mixture to restart the reaction.

References

  • Kharasch Addition | Chem-Station Int. Ed. ([Link])

  • Kharasch Reaction (Atom-Transfer Radical Addition Reactions) - JM Muñoz-Molina and TR Belderrain ([Link])

  • The Fe 0 Promoted Addition of CCI 4 , and CCI 3 Br to Olefins - Taylor & Francis ([Link])

  • Kharasch addition of carbon tetrachloride to representative olefins. - ResearchGate ([Link])

  • Kharasch addition - Wikipedia ([Link])

  • A Study of the Initiator Concentration's Effect on Styrene-Divinylbenzene Polymerization with Iron Particles ([Link])

  • Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp ' Ru(PPh3)(PR3)Cl Complexes | Request PDF - ResearchGate ([Link])

  • Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) ([Link])

  • Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp′Ru(PPh3)(PR3)Cl Complexes | Organometallics - ACS Publications ([Link])

  • EFFECT CONCENTRATION OF INITIATOR ON STYRENE POLYMERIZATION PROCESS | Request PDF - ResearchGate ([Link])

  • Kinetics of the addition reaction of carbon tetrachloride with styrene - ResearchGate ([Link])

  • How Carbon Tetrachloride Influences Organic Chemistry Reactions? - PatSnap Eureka ([Link])

  • US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google P
  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU ([Link])

Sources

Technical Support Center: Purification of 1,3,3,3-Tetrachloropropylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the isolation and purification of 1,3,3,3-tetrachloropropylbenzene. This compound is typically synthesized via the Kharasch addition (Atom Transfer Radical Addition, ATRA) of carbon tetrachloride to styrene, catalyzed by transition metals (e.g., Ru, Cu, Fe) or radical initiators[1][2].

Due to its high molecular weight, dense halogenation, and the presence of competitive polymerization pathways during synthesis, crude reaction mixtures present unique downstream processing challenges[3]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity recovery.

I. Purification Workflow Overview

PurificationWorkflow Crude Crude 1,3,3,3-Tetrachloropropylbenzene (Product, CCl4, Styrene, Catalyst, Oligomers) Quench Catalyst Quenching & Extraction (EDTA/Aqueous Wash) Crude->Quench Aqueous workup Evap Rotary Evaporation (Remove CCl4 & Volatiles) Quench->Evap Organic phase Distill Short-Path Vacuum Distillation (85-87 °C at 0.2 mmHg) Evap->Distill Concentrated crude Chrom Silica Gel Chromatography (Oligomer Removal) Distill->Chrom Bottoms/Oligomer-rich Pure Purified 1,3,3,3-Tetrachloropropylbenzene (>98% Purity) Distill->Pure Main fraction Chrom->Pure Hexane eluent

Workflow for the downstream purification of crude 1,3,3,3-tetrachloropropylbenzene.

II. Frequently Asked Questions (FAQs)

Q1: During vacuum distillation, my crude mixture turns black, and the vacuum pressure suddenly spikes. What is happening? A1: You are observing thermal dehydrohalogenation. 1,3,3,3-Tetrachloropropylbenzene possesses labile protons at the benzylic (C1) and methylene (C2) positions. When subjected to pot temperatures exceeding 120 °C—especially in the presence of trace Lewis acidic transition metals (like unquenched Ru or Cu catalysts)—the activation energy for E1cB/E2 elimination is drastically lowered. This results in the loss of HCl gas (causing the vacuum spike) and the formation of dark, conjugated byproducts such as 1,3,3,3-tetrachloro-1-phenylpropene. Causality & Solution: The degradation is catalytically driven by residual metals and excessive heat. You must rigorously quench the metal catalyst prior to distillation and utilize a short-path high-vacuum setup to keep the pot temperature well below 100 °C (target 85–87 °C at 0.2 mmHg)[4].

DegradationPathway Target 1,3,3,3-Tetrachloropropylbenzene (Target Product) Heat Heat (>120 °C) + Trace Lewis Acids (Cu/Ru) Target->Heat Thermal Stress Intermediate E1cB / E2 Transition State (Labile Benzylic Proton) Heat->Intermediate Activation Degradation Conjugated Chloropropene + HCl (Gas) Intermediate->Degradation Dehydrohalogenation

Thermal dehydrohalogenation pathway of 1,3,3,3-tetrachloropropylbenzene.

Q2: How do I ensure complete removal of transition metal catalysts before distillation? A2: Simple aqueous washes are insufficient for removing strongly coordinated metal complexes. Causality & Solution: Transition metals used in ATRA reactions often form lipophilic complexes with the product or residual styrene. You must use a competitive chelator. Washing the organic phase with 0.1 M aqueous EDTA (pH 8) trans-chelates the metal into the aqueous phase. A self-validating check is to perform a colorimetric spot test or rapid ICP-MS on the organic layer; distillation should only proceed if metal content is verified to be <10 ppm.

Q3: My distillation bottoms are highly viscous and refuse to distill even at high vacuum. Can I recover more product from this residue? A3: The viscous residue is primarily composed of polystyrene oligomers. During the Kharasch addition, Atom Transfer Radical Polymerization (ATRP) acts as a competitive side reaction, consuming styrene to form short-chain polymers[2]. Causality & Solution: Increasing the heat will only degrade any remaining product trapped in the polymer matrix. Instead, cool the bottoms, dissolve them in a minimal amount of non-polar solvent (e.g., hexanes), and subject the mixture to silica gel chromatography. The oligomers will be retained, allowing you to elute the remaining target compound.

III. Standardized Experimental Protocols
Protocol A: Metal Catalyst Scavenging and Liquid-Liquid Extraction
  • Quench: To the crude reaction mixture, add an equal volume of 0.1 M aqueous EDTA solution (adjusted to pH 8.0 with NaOH).

  • Agitate: Stir vigorously for 60 minutes at room temperature. Causality: Extended time is required to overcome the biphasic mass transfer barrier and allow complete trans-chelation of the metal (e.g., Cu, Ru, Fe) into the aqueous phase.

  • Separate: Transfer to a separatory funnel. Extract the organic layer. Wash the organic layer twice with brine to remove residual water and EDTA.

  • Dry & Filter: Dry the organic phase over anhydrous Na₂SO₄. Filter through a short pad of Celite to remove particulate matter.

Protocol B: Short-Path High-Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column (to prevent bumping of oligomers) and a high-capacity vacuum pump.

  • Degassing: Transfer the dried crude to the distillation pot. Apply a moderate vacuum (approx. 50 mmHg) at 40 °C to remove unreacted CCl₄ and residual solvent.

  • Fractionation: Gradually lower the pressure to 0.2 mmHg. Slowly increase the heating mantle temperature.

  • Collection & Validation: Collect the main fraction distilling at 85–87 °C[4]. Self-Validation: Monitor the refractive index of the distillate. Pure 1,3,3,3-tetrachloropropylbenzene exhibits an RI of approximately 1.5557 to 1.559[4][5].

Protocol C: Polish Chromatography for Oligomer Separation
  • Preparation: For highly oligomerized batches, bypass distillation and use chromatography. Pack a column with silica gel (230-400 mesh) using 100% hexanes.

  • Loading: Dissolve the crude mixture in a minimum volume of hexanes. Load carefully onto the silica bed.

  • Elution: Elute with 100% hexanes. Causality: The fully halogenated product is highly lipophilic and will elute rapidly, while polar catalyst residues and high-molecular-weight polystyrene oligomers will be strongly retained on the stationary phase.

  • Verification: Analyze fractions via TLC (UV active) or GC-MS before pooling and concentrating.

IV. Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical & Distillation Parameters

Parameter Value Reference
Molecular Formula C₉H₈Cl₄ [5]
Molecular Weight 257.97 g/mol [5]
Density 1.393 g/cm³ [5]
Boiling Point (Atmospheric) ~304 °C (Decomposes) [5]
Boiling Point (0.2 mmHg) 85–87 °C [4]

| Refractive Index ( ) | 1.5557 – 1.5590 |[4][5] |

Table 2: Troubleshooting Matrix

Observed Issue Root Cause Corrective Action
Pot turns black / Vacuum spikes Thermal dehydrohalogenation due to high heat and Lewis acids. Abort distillation. Re-dissolve, perform EDTA wash (Protocol A), and ensure vacuum is ≤0.2 mmHg before restarting.
Product co-elutes with styrene Incomplete conversion during ATRA synthesis. Apply a preliminary vacuum strip (50 mmHg at 45 °C) to remove volatile unreacted styrene (bp 145 °C at atm) prior to deep vacuum.
Low yield / Viscous pot residue Competitive ATRP forming polystyrene oligomers[2]. Do not increase heat. Extract remaining product from bottoms using silica gel chromatography (Protocol C).

| Green/Brown tint in distillate | Volatile metal-ligand complexes carrying over. | Ensure rigorous aqueous quenching. Pass distillate through a short plug of QuadraPure™ or basic alumina. |

V. References

1.[1] Kharasch Reaction (Atom-Transfer Radical Addition Reactions). thieme-connect.de. 1 2.[2] Kharasch addition - Wikipedia. wikipedia.org. 2 3.[5] Cas 23691-27-2,(1,3,3,3-tetrachloropropyl)benzene | lookchem. lookchem.com. 5 4.[3] Ruthenium-Promoted Radical Processes Toward Fine Chemistry - ORBi. uliege.be. 3 5.[4] US2606213A - Reaction products of trichloromethane sulfonyl chloride with alkenyl aromatic compounds - Google Patents. google.com. 4

Sources

optimizing temperature and pressure conditions for (1,3,3,3-tetrachloropropyl)benzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (1,3,3,3-tetrachloropropyl)benzene . This compound is primarily synthesized via the Atom Transfer Radical Addition (ATRA)—commonly known as the Kharasch addition—of carbon tetrachloride (CCl₄) to styrene.

Because this reaction relies on a delicate transition-metal redox cycle and highly reactive radical intermediates, minor deviations in temperature and pressure can lead to catastrophic yield losses, catalyst deactivation, or runaway polymerization. This guide provides field-validated protocols, quantitative optimization data, and mechanistic troubleshooting to ensure reproducible scale-up.

Mechanistic Workflow & Parameter Influence

To troubleshoot effectively, you must first understand the causality of the reaction network. The ATRA process relies on a metal catalyst (such as Ruthenium or Copper) to homolytically cleave the C–Cl bond in CCl₄. Temperature drives the kinetics of this redox cycle, while pressure ensures the volatile CCl₄ remains in the liquid phase to quench the propagating radical.

Mechanism Styrene Styrene + CCl4 (Reactants) Catalyst Ru(II) Catalyst Activation Styrene->Catalyst Radical Trichloromethyl Radical (•CCl3) Catalyst->Radical Homolytic Cleavage Adduct (1,3,3,3-Tetrachloropropyl)benzene (Target Product) Radical->Adduct Addition & Cl Transfer Temp Temperature (60°C) Drives Redox Cycle Temp->Catalyst Press Pressure (1.5 atm) Prevents CCl4 Boiling Press->Styrene

Mechanistic workflow of Kharasch addition highlighting temperature and pressure dependencies.

Self-Validating Standard Operating Procedure (SOP)

The following protocol utilizes a highly active Ruthenium catalyst system (1 [1]) optimized for 60 °C under autogenous pressure.

Step-by-Step Methodology:

  • Vessel Preparation: In a nitrogen-filled glovebox, equip a heavy-walled 1.5 mL glass pressure vial with a magnetic stir bar. Causality: A pressure-rated vial is mandatory because the reaction temperature (60 °C) approaches the boiling point of CCl₄ (76.7 °C). A sealed environment prevents solvent loss and maintains the necessary liquid-phase stoichiometry.

  • Reagent Loading: Add 1 mol % of the ruthenium catalyst (e.g., Cp*Ru(PTA)(PPh₃)Cl) and 5 mol % of Azobisisobutyronitrile (AIBN) as a radical initiator. Add 1.38 mmol of styrene.

  • Solvent/Reactant Addition: Bring the total volume to 1.0 mL using anhydrous CCl₄. Seal the vial tightly with a Teflon-lined crimp cap.

  • Thermal Activation: Transfer the sealed vial to an oil bath pre-heated to exactly 60 °C.

  • In-Process Validation: Monitor the visual state of the reaction. The solution should maintain a homogeneous state. Take a 30 μL aliquot after 2 hours, dilute in CDCl₃, and analyze via ¹H NMR. Self-Validation Check: The reaction is proceeding correctly if the vinylic protons of styrene (δ 5.2–6.8 ppm) disappear, replaced by the characteristic multiplet of the tetrachloropropyl group.

  • Quenching & Isolation: Cool the vial to room temperature to depressurize. Purify the crude mixture via Kugelrohr distillation at subatmospheric pressure (e.g., 85–87 °C at 0.2 Torr) to isolate the pure (1,3,3,3-tetrachloropropyl)benzene [3].

Quantitative Optimization Data

The table below summarizes how deviations in temperature and pressure impact the turnover frequency (TOF) and product yield across different catalyst systems. Use this for baseline comparisons during scale-up.

Catalyst SystemTemp (°C)Pressure (atm)Time (h)Yield (%)TOF (h⁻¹)Primary Issue at Deviation
Cp*Ru(PTA)(PPh₃)Cl 601.5 (Sealed)2>951060T > 80 °C: Styrene autopolymerization
Cu powder / amine 801.0 (Reflux)1288~10P < 1 atm: CCl₄ vaporization & starvation
Mo₂ cluster 801.5 (Sealed)1285~50T < 50 °C: Kinetically hindered redox cycle

Data derived from authoritative ATRA kinetic studies [1] and copper-catalyzed patent literature[2].

Troubleshooting Guide (Q&A)

When your synthesis fails, the root cause is almost always a thermodynamic or kinetic imbalance caused by poor temperature or pressure control.

Troubleshooting Issue Issue: Low Yield or High Polymerization CheckT Check Reaction Temperature Issue->CheckT CheckP Check System Pressure Issue->CheckP THigh T > 80°C Thermal Auto-initiation CheckT->THigh TLow T < 50°C Kinetically Hindered CheckT->TLow Optimum Solution: 60°C in Sealed Pressure Vessel THigh->Optimum TLow->Optimum PLow P < 1 atm (Open) CCl4 Vaporization CheckP->PLow PLow->Optimum

Decision tree for troubleshooting temperature and pressure anomalies during synthesis.

Q: Why am I observing significant polystyrene formation instead of the 1:1 Kharasch adduct? A: Causality: Styrene is highly susceptible to radical polymerization. At elevated temperatures (>80 °C), thermal auto-initiation of styrene occurs rapidly. Furthermore, if the reaction is run in an open system (atmospheric pressure), CCl₄ vaporizes. Because CCl₄ acts as the chlorine donor to terminate the radical chain, its depletion in the liquid phase starves the reaction. The intermediate styryl radical, unable to find a chlorine atom, attacks another styrene molecule, triggering runaway polymerization. Solution: Lower the temperature to 60 °C and strictly conduct the reaction in a sealed pressure vessel (autoclave or heavy-walled vial) to maintain autogenous pressure, keeping CCl₄ dissolved in the liquid phase[1].

Q: My reaction stalls at 30% conversion when running at 40 °C. How do I push it to completion? A: Causality: The activation energy for the homolytic cleavage of the C–Cl bond by the transition metal catalyst requires sufficient thermal input. At 40 °C, the metal redox cycle (e.g., Ru(II) to Ru(III)) is kinetically hindered, leading to an extremely low concentration of the active •CCl₃ radical. Solution: Increase the temperature to the optimal 60 °C. If you are using a less active copper catalyst [2], you may need to increase the temperature to 80 °C under sealed conditions or add a reducing agent (like ascorbic acid or AIBN) to help regenerate the active Cu(I) species.

Q: I scaled up the reaction in a standard round-bottom flask under a reflux condenser, but my yields dropped from 95% to 40%. Why? A: Causality: A standard reflux setup operates at 1 atm. While the condenser prevents total solvent loss, the vigorous boiling of CCl₄ (bp 76.7 °C) creates a large vapor headspace. This drastically reduces the molar concentration of CCl₄ in the liquid phase where the catalyst and styrene reside, shifting the kinetics away from the desired halogen transfer step. Solution: Scale up using a pressurized continuous flow reactor or a stirred autoclave pressurized to 1.5–2.0 atm with inert nitrogen. This artificially raises the boiling point of CCl₄, forcing it to remain entirely in the liquid phase.

Frequently Asked Questions (FAQs)

Q: What is the optimal method for isolating (1,3,3,3-tetrachloropropyl)benzene without degrading it? A: Due to its high molecular weight and halogenated nature, the compound has a high atmospheric boiling point (approx. 304 °C at 760 mmHg). Attempting standard distillation will cause thermal degradation and dehydrohalogenation. You must use high-vacuum distillation. The validated physical property data indicates it boils cleanly at 85–87 °C under a pressure of 0.2 Torr [3].

Q: Can I substitute CCl₄ with chloroform (CHCl₃) to lower the reaction pressure requirements? A: While CHCl₃ has a slightly higher boiling point, the bond dissociation energy of the C–Cl bond in chloroform is different, and ATRA with CHCl₃ typically yields the hydrogen-transfer product rather than the chlorine-transfer product. If your target is strictly the tetrachloropropyl derivative, CCl₄ is mandatory, and managing its vapor pressure is unavoidable.

Q: Is it necessary to degas the reaction mixture before heating? A: Yes. Oxygen is a potent radical scavenger. If the system is not degassed (via freeze-pump-thaw cycles or sparging), O₂ will react with the •CCl₃ radical to form phosgene-like byproducts, permanently quenching the reaction and altering the pressure dynamics inside the sealed vessel.

References

  • Title: Atom Transfer Radical Addition Reactions of CCl₄, CHCl₃, and p-Tosyl Chloride Catalyzed by Cp′Ru(PPh₃)(PR₃)
  • Title: Catalytic synthesis of organic halogen compounds from an ethylenically unsaturated compound and a halogenated organic compound Source: US Patent 3862978A URL
  • Title: 1,1,1,3-Tetrachloro-3-phenylpropane Basic Attributes (Physical Properties)

Sources

solvent selection for high-purity 1,3,3,3-tetrachloropropylbenzene extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Halogenated Intermediate Processing. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of 1,3,3,3-tetrachloropropylbenzene . This compound is a highly valuable intermediate typically synthesized via the Atom-Transfer Radical Addition (ATRA)—also known as the Kharasch addition—of carbon tetrachloride (CCl₄) to styrene, catalyzed by transition metals such as ruthenium, copper, or niobium [1[1], 2[2]].

While the catalytic conversion is often highly efficient, the downstream extraction and solvent selection dictate the final purity [3[3]]. The product is a highly lipophilic, dense, and thermally sensitive halogenated alkane. Poor solvent choices during workup lead to catalyst carryover, emulsion formation, and thermal degradation. This guide provides field-proven troubleshooting insights and a self-validating protocol for pristine isolation.

Quantitative Data: Solvent Selection Matrix

To achieve high purity, the extraction solvent must selectively solubilize the non-polar 1,3,3,3-tetrachloropropylbenzene while rejecting polar metal-ligand complexes and minimizing the co-extraction of oligomeric byproducts.

Extraction SolventPolarity Index (P')Boiling Point (°C)1,3,3,3-Tetrachloropropylbenzene SolubilityCatalyst Rejection (Ru/Cu/Nb)Oligomer Co-extraction Risk
n-Hexane / Pentane 0.1 / 0.068.0 / 36.0HighExcellent (Precipitates) Low
Dichloromethane (DCM) 3.139.6Very HighPoor (Solubilizes)High
Ethyl Acetate (EtOAc) 4.477.1HighModerateModerate
Toluene 2.4110.6Very HighPoorVery High
Troubleshooting Guides & FAQs

Q1: Why do I get stubborn emulsions during the aqueous quench, and how do I break them? Causality: Emulsions in ATRA workups are typically stabilized by amphiphilic transition metal hydroxides (e.g., Ru or Cu salts) that form when the reaction is quenched with water. If you use a polar halogenated solvent like DCM, these metal complexes remain partially solvated at the liquid-liquid interface, acting as powerful surfactants. Solution: Switch your extraction solvent to a strictly non-polar aliphatic hydrocarbon (n-hexane). Hexane selectively dissolves the 1,3,3,3-tetrachloropropylbenzene but forces the metal-ligand complexes to precipitate out of solution. Filter the hexane mixture through a pad of Celite before adding any aqueous solutions. This removes the emulsion-stabilizing solids entirely.

Q2: My isolated product is contaminated with a dark color. How do I prevent catalyst carryover? Causality: Dark discoloration (often green, brown, or black) indicates the carryover of the metal catalyst (e.g., [RuCl₂(PPh₃)₃] or Cu/Nb-diimine complexes) [2[2]]. Aromatic solvents (toluene) or moderately polar solvents (EtOAc) can solubilize these complexes alongside your product. Solution: If hexane precipitation is insufficient, incorporate a chelating aqueous wash. Wash the organic layer with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or a dilute ammonium hydroxide solution. These agents form highly water-soluble coordination complexes with the residual transition metals, pulling them quantitatively into the aqueous phase.

Q3: NMR analysis shows the presence of 1,3,3-trichloro-1-phenylpropene. Where is this coming from? Causality: This is a classic artifact of thermal dehydrohalogenation. 1,3,3,3-tetrachloropropylbenzene possesses a highly substituted benzylic position adjacent to a trichloromethyl group. Applying excessive heat during the rotary evaporation of extraction solvents provides the activation energy needed to eliminate HCl, forming the alkene derivative. Solution: Never use high-boiling solvents like toluene (b.p. 110.6 °C) for the extraction, as their removal requires elevated bath temperatures. Utilize low-boiling solvents like n-pentane (b.p. 36 °C) or DCM (b.p. 39.6 °C) and maintain the rotary evaporator water bath strictly below 40 °C under high vacuum.

Q4: How do I separate the product from unreacted styrene and polystyrene oligomers? Causality: Styrene can undergo spontaneous thermal or radical polymerization during the ATRA reaction, generating lipophilic oligomers that co-extract into organic solvents. Solution: Exploit differential solubility. While 1,3,3,3-tetrachloropropylbenzene is highly soluble in cold aliphatic solvents, higher molecular weight polystyrene oligomers are not. After initial extraction and concentration, reconstitute the crude oil in a minimal amount of cold methanol. The monomeric product remains soluble, while the polymeric byproducts precipitate as a white solid and can be filtered off.

Standardized Experimental Protocol: High-Purity Isolation

This self-validating protocol ensures the complete removal of CCl₄, catalyst, and oligomers without inducing thermal degradation.

Step 1: Volatile Removal

  • Transfer the crude ATRA reaction mixture to a round-bottom flask.

  • Remove the excess carbon tetrachloride (CCl₄) and unreacted styrene via rotary evaporation. Critical: Keep the water bath at or below 35 °C to prevent dehydrohalogenation.

Step 2: Solvent Exchange and Catalyst Precipitation

  • Suspend the resulting crude, dark oil in 10 volumes of n-hexane (or n-pentane).

  • Stir vigorously for 15 minutes at room temperature. The non-polar solvent will dissolve the 1,3,3,3-tetrachloropropylbenzene, causing the transition metal catalyst to precipitate as a fine solid.

Step 3: Filtration

  • Prepare a fritted glass funnel with a 2 cm tightly packed pad of Celite 545.

  • Filter the hexane suspension through the Celite pad under a light vacuum to remove the precipitated catalyst. Rinse the pad with an additional 2 volumes of n-hexane.

Step 4: Aqueous Washing

  • Transfer the combined clear hexane filtrate to a separatory funnel.

  • Wash the organic layer once with an equal volume of 0.1 M aqueous EDTA solution to sequester any trace dissolved metals.

  • Wash the organic layer once with an equal volume of saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

  • Separate the phases. (Note: Because hexane is less dense than water, the organic layer will be the top phase).

Step 5: Drying and Concentration

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (Water bath < 40 °C) to yield high-purity 1,3,3,3-tetrachloropropylbenzene as a clear to pale-yellow oil.

Extraction Logic Workflow

ExtractionWorkflow Start Crude ATRA Mixture (Product, CCl4, Styrene, Catalyst) Evap Vacuum Evaporation (Remove excess CCl4) Start->Evap Solvent Add Extraction Solvent (n-Hexane or Pentane) Evap->Solvent Filter Celite Filtration (Remove precipitated catalyst) Solvent->Filter Wash Aqueous Wash (Brine / EDTA) Filter->Wash Phase Phase Separation Wash->Phase Organic Organic Layer (1,3,3,3-Tetrachloropropylbenzene) Phase->Organic Top Phase Aqueous Aqueous Layer (Metal salts, impurities) Phase->Aqueous Bottom Phase Dry Dry over Na2SO4 & Evaporate (< 40°C) Organic->Dry Pure High-Purity Product Dry->Pure

Fig 1: Optimized solvent extraction workflow for 1,3,3,3-tetrachloropropylbenzene isolation.

References
  • Muñoz-Molina, J. M., & Belderrain, T. R. "Kharasch Reaction (Atom-Transfer Radical Addition Reactions)." Thieme Connect.
  • Delaude, L., et al. "Ruthenium-Promoted Radical Processes Toward Fine Chemistry." ORBi.
  • "Structural and Electronic Noninnocence of α-Diimine Ligands on Niobium for Reductive C–Cl Bond Activation and Catalytic Radical Addition Reactions." Journal of the American Chemical Society.

Sources

preventing polymerization during (1,3,3,3-tetrachloropropyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Atom Transfer Radical Addition (ATRA) methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing (1,3,3,3-tetrachloropropyl)benzene via the Kharasch addition of carbon tetrachloride (CCl₄) to styrene.

The primary challenge in this synthesis is the kinetic competition between the desired 1:1 ATRA adduct and the undesired Atom Transfer Radical Polymerization (ATRP) of styrene. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure absolute chemoselectivity.

Quantitative Catalyst Performance Data

The choice of transition metal catalyst and the stoichiometric ratio of reagents dictate the reaction's chemoselectivity. The table below summarizes the performance of various catalytic systems in suppressing polystyrene formation.

Catalyst SystemTemp (°C)CCl₄:Styrene RatioYield (%)Primary Side ProductReference
TpCu(NCMe)601:130Polystyrene (ATRP)
TpCu(NCMe)604:1>90Trace oligomers
Cp*Ru(PPh₃)₂Cl2510:1>95None detected
Fe(acac)₃8010:187Polystyrene
Ni(NCN)Br255:185Polystyrene

Troubleshooting Guides & FAQs

Q1: Why is my styrene polymerizing instead of forming the 1:1 ATRA adduct? A: Polymerization occurs when the rate of radical propagation exceeds the rate of halogen transfer (deactivation). In the ATRA cycle, the metal catalyst cleaves CCl₄ to generate a •CCl₃ radical, which adds to styrene to form a benzylic adduct radical [CCl₃-CH₂-CH(Ph)•]. If the concentration of the metal-halide deactivator (e.g., Cu(II)Cl₂) is too low, or if the CCl₄ concentration is insufficient, this benzylic radical will react with another styrene monomer instead of abstracting a chlorine atom, triggering an ATRP cascade .

Q2: How do I optimize the CCl₄ to styrene ratio to prevent polymerization? A: You must shift the kinetic equilibrium to favor rapid deactivation. By using CCl₄ not just as a reagent but as the primary solvent (a molar ratio of at least 4:1, ideally 10:1), you saturate the reaction medium with the halogen donor. This ensures that the intermediate adduct radical undergoes immediate halogen abstraction to form (1,3,3,3-tetrachloropropyl)benzene before it can encounter another styrene molecule .

Q3: Which catalyst system provides the best chemoselectivity for ATRA over ATRP? A: Ruthenium-based complexes, specifically CpRu(PPh₃)₂Cl, exhibit exceptional chemoselectivity. The highly electron-donating pentamethylcyclopentadienyl (Cp) ligand creates an electron-rich Ru(II) center that facilitates extremely rapid halogen transfer. This catalyst can achieve turnover frequencies (TOF) >960 h⁻¹ at room temperature, effectively outcompeting the slow propagation rate of styrene polymerization .

Q4: I am using a Copper(I) catalyst, but the reaction stalls and polymer begins to form. How do I fix this? A: This is a symptom of the "persistent radical effect." Radical-radical termination events (even in trace amounts) cause the irreversible accumulation of the Cu(II) deactivator. Once the Cu(I) activator is depleted, the halogen transfer cycle breaks down, and the remaining radicals initiate polymerization. To manage this, employ AGET (Activators Generated by Electron Transfer) ATRA by adding a mild reducing agent (e.g., ascorbic acid or Sn(EH)₂) to continuously reduce the accumulated Cu(II) back to the active Cu(I) state .

Mechanistic Pathway: ATRA vs. ATRP

The following diagram illustrates the logical bifurcation between the desired Kharasch addition and the undesired polymerization side-reaction.

ATRA_Mechanism Cat Metal Catalyst (Cu or Ru) Activation Activation Step Cat->Activation CCl4 Carbon Tetrachloride CCl4->Activation Radical •CCl3 Radical + Metal-Halide Activation->Radical AdductRad Adduct Radical [CCl3-CH2-CH(Ph)•] Radical->AdductRad Addition Styrene Styrene Monomer Styrene->AdductRad Deactivation Fast Halogen Transfer (High CCl4) AdductRad->Deactivation Chemoselective Propagation Slow Propagation (Excess Styrene) AdductRad->Propagation Side Reaction Product ATRA Product (1,3,3,3-Tetrachloropropyl)benzene Deactivation->Product Polymer ATRP Product (Polystyrene) Propagation->Polymer

Kinetic competition in the Kharasch addition: Rapid deactivation prevents styrene polymerization.

Self-Validating Experimental Protocol

Synthesis of (1,3,3,3-Tetrachloropropyl)benzene via Ru-Catalyzed ATRA

Objective: Achieve >95% chemoselectivity for the 1:1 adduct while completely suppressing styrene polymerization.

Step 1: Reagent Preparation & De-inhibition

  • Action : Pass 10 mmol of styrene through a short column of basic alumina immediately prior to use.

  • Causality : Commercial styrene contains 4-tert-butylcatechol (TBC) to prevent auto-polymerization during storage. TBC acts as a radical scavenger that will quench the •CCl₃ radical and stall the ATRA activation cycle.

Step 2: Reaction Assembly (Inert Atmosphere)

  • Action : In an oven-dried Schlenk flask, combine 10 mmol of de-inhibited styrene, 100 mmol of anhydrous CCl₄ (10-fold excess), and 0.1 mmol (1 mol%) of Cp*Ru(PPh₃)₂Cl catalyst.

  • Causality : The 10-fold excess of CCl₄ shifts the kinetic competition. By saturating the reaction medium with the halogen donor, the rate of deactivation vastly outcompetes the rate of propagation.

Step 3: Degassing

  • Action : Perform three consecutive freeze-pump-thaw cycles on the Schlenk line.

  • Causality : Oxygen is a potent diradical that will terminate the carbon-centered radicals and irreversibly oxidize the Ru(II) catalyst to an inactive state.

  • Validation Checkpoint : The solution should maintain a distinct, clear coloration characteristic of the active Ru(II) species without turning opaque or precipitating metal oxides.

Step 4: Initiation & Monitoring

  • Action : Heat the reaction mixture to 60 °C under constant, vigorous stirring for 6 hours.

  • Validation Checkpoint : Monitor the reaction via GC-MS. The disappearance of the styrene peak and the emergence of a single product peak at m/z 256 [M-Cl]⁺ confirms successful ATRA. The absence of a broad, high-molecular-weight polymeric baseline in the chromatogram validates the complete suppression of ATRP.

Step 5: Workup & Purification

  • Action : Cool the flask to room temperature. Concentrate the mixture under reduced pressure to recover the excess CCl₄. Purify the remaining crude residue via flash column chromatography (silica gel, 100% hexanes) to isolate the pure (1,3,3,3-tetrachloropropyl)benzene as a clear oil.

References

  • Muñoz-Molina, J. M., Sameera, W. M. C., Álvarez, E., Maseras, F., Belderrain, T. R., & Pérez, P. J. (2011). "Mechanistic and Computational Studies of the Atom Transfer Radical Addition of CCl₄ to Styrene Catalyzed by Copper Homoscorpionate Complexes." Inorganic Chemistry, 50(6), 2458–2467.[Link]

  • Nair, R. P., Kim, T. H., & Frost, B. J. (2009). "Atom Transfer Radical Addition Reactions of CCl₄, CHCl₃, and p-Tosyl Chloride Catalyzed by Cp′Ru(PPh₃)(PR₃)Cl Complexes." Organometallics, 28(16), 4681–4688.[Link]

  • Boualy, B., Harrad, M. A., El Firdoussi, L., Ait Ali, M., El Houssame, S., & Karim, A. (2011). "Kharasch addition of tetrachloromethane to alkenes catalyzed by metal acetylacetonates." ResearchGate.[Link]

  • Gossage, I. G., van de Kuil, L. A., van Koten, G. (1997). "Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes Containing the Monoanionic Terdentate Aryldiamine Ligand System." Organometallics, 16(23), 4985-4994.[Link]

Validation & Comparative

GC-MS Method Validation for Synthesized 1,3,3,3-Tetrachloropropylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized halogenated building blocks, such as 1,3,3,3-tetrachloropropylbenzene (TCPB), is a cornerstone of modern fine chemical and pharmaceutical intermediate development. As regulatory scrutiny over synthetic impurities intensifies, analytical methods must evolve from generic screening tools to highly specific, validated assays. This guide provides an objective comparison between a traditional non-polar GC-MS method and a newly optimized mid-polar GC-MS method for the quantification of TCPB. By anchoring our protocols in the latest ICH Q2(R2) guidelines[1],[2], we demonstrate how targeted column chemistry and self-validating sample preparation yield superior analytical performance.

Chemical Context: The Kharasch Addition

TCPB is typically synthesized via the Kharasch addition of carbon tetrachloride to styrene[3]. Recent catalytic advancements utilize transition metal complexes, such as ruthenium or niobium, to promote this radical atom-transfer process while minimizing the formation of unwanted polystyrene oligomers[4],[5].

Because TCPB possesses a high boiling point of approximately 304.1 °C[6] and is synthesized in a complex matrix containing unreacted volatile styrene (BP: 145 °C) and transition metal catalysts, the analytical method must possess a wide dynamic range and exceptional resolving power.

SynthesisWorkflow A Styrene + CCl4 B Kharasch Addition (Metal Catalyst) A->B C TCPB Crude (BP: 304°C) B->C D Sample Prep (+ Internal Std) C->D E GC-MS Analysis (DB-1701) D->E

Kharasch Addition Synthesis and GC-MS Analytical Workflow for TCPB.

The Comparison: Traditional vs. Optimized GC-MS Methods

When developing a GC-MS method for halogenated aromatics, the choice of stationary phase dictates the separation efficiency.

The Traditional Alternative (DB-5ms): Historically, laboratories default to a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) for general organic synthesis monitoring. While robust, this non-polar phase relies almost entirely on dispersive (van der Waals) forces. For highly polarizable molecules like TCPB, this often results in peak tailing and poor resolution from structurally similar radical coupling byproducts.

The Optimized Product (DB-1701): Our optimized method employs a 14% cyanopropylphenyl-methylpolysiloxane column (e.g., DB-1701). Causality of Choice: The highly electronegative trichloromethyl group and the benzylic chloride in TCPB induce a strong permanent dipole. The cyanopropyl functional groups in the DB-1701 phase engage in strong dipole-dipole interactions with TCPB. This targeted chemical affinity sharpens the peak shape, eliminates tailing, and drastically improves the resolution ( Rs​ ) between TCPB and oligomeric impurities.

Table 1: GC-MS Method Parameters Comparison
ParameterTraditional Method (Alternative)Optimized Method (Product)
Column Phase 5% Phenyl-methylpolysiloxane14% Cyanopropylphenyl-methylpolysiloxane
Column Dimensions 30 m × 0.25 mm, 0.25 µm30 m × 0.25 mm, 0.25 µm
Separation Mechanism Dispersive (Boiling Point)Dispersive + Dipole-Dipole
TCPB Peak Symmetry 1.45 (Tailing observed)1.05 (Highly symmetrical)
Resolution (TCPB/Oligomers) Rs​ = 1.2 Rs​ = 3.8
MS Acquisition Full Scan (m/z 50-350)SIM (m/z 256, 258, 104, 150)
LOD (TCPB) 0.5 µg/mL0.05 µg/mL

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical protocol must be a self-validating system. We achieve this by integrating System Suitability Testing (SST) and an Internal Standard (IS) into the workflow.

Step-by-Step Methodology

1. Internal Standard Selection and Sample Preparation Causality: Direct injection of crude reaction mixtures can lead to matrix-induced signal enhancement in the MS source and variable injection volumes. By utilizing 1,4-Dichlorobenzene-d4 as an Internal Standard, we mathematically normalize these physical anomalies. Its retention time is adjacent to TCPB, yet its primary mass fragments (m/z 150, 152) are completely distinct from TCPB (m/z 256, 258).

  • Protocol:

    • Accurately weigh 50.0 mg of the crude Kharasch reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with GC-grade dichloromethane (DCM).

    • Transfer 1.0 mL of this stock solution to a 2 mL glass GC autosampler vial.

    • Spike the vial with 10.0 µL of the IS solution (1,4-Dichlorobenzene-d4, 1.0 mg/mL in DCM).

    • Cap securely with a PTFE-lined septum and vortex for 10 seconds.

2. Optimized GC-MS Instrument Setup Causality: To elute TCPB (BP: ~304 °C)[6] without causing thermal degradation of the cyanopropyl phase (max temp ~280 °C), a steep thermal gradient is applied after the elution of the volatile styrene solvent.

  • Protocol:

    • Inlet: 250 °C, Split ratio 20:1, 1.0 µL injection volume.

    • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

    • Oven Program: Initial 60 °C (hold 1 min) Ramp at 15 °C/min to 280 °C (hold 5 min). Total run time: 20.6 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line: 250 °C. Ion Source: 230 °C.

    • Acquisition: Selected Ion Monitoring (SIM) mode to maximize sensitivity.

Method Validation according to ICH Q2(R2)

The optimized DB-1701 method was subjected to rigorous validation following the updated ICH Q2(R2) guidelines[1],[2].

ValidationLogic cluster_0 ICH Q2(R2) Validation Lifecycle S Specificity (Peak Purity via MS) L Linearity & Range (R² > 0.999) S->L A Accuracy (Spike Recovery) L->A P Precision (RSD < 2.0%) A->P R Robustness (Temp/Flow Variations) P->R

Analytical Method Validation Logic according to ICH Q2(R2) Guidelines.

Validation Execution & Causality
  • Specificity: Blank DCM and IS-only samples were injected. Extracted ion chromatograms (EIC) confirmed zero co-elution at the TCPB retention time, proving the method's selectivity against the styrene matrix.

  • Linearity: Calibration standards spanning 10% to 150% of the nominal concentration were prepared. Plotting the response ratio (Area TCPB​ / Area IS​ ) against concentration yielded an R2 > 0.999, demonstrating proportional detector response.

  • Accuracy & Precision: A synthetic matrix simulating the crude reaction (styrene + metal catalyst) was spiked with known concentrations of pure TCPB. Six replicate preparations (n=6) were analyzed to prove the method is both accurate (close to true value) and precise (low scatter).

Table 2: ICH Q2(R2) Method Validation Results (Optimized Method)
Validation Parameter (ICH Q2(R2))Acceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks > 0.1%No interference detectedPass
Linearity Range R2 0.995 R2 = 0.9994 (1 - 100 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mL (S/N = 12.1)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% (Mean of n=3 levels)Pass
Method Precision (Repeatability) % RSD 2.0%0.85% (n=6)Pass
Intermediate Precision % RSD 2.0% (Different day/analyst)1.12% (n=6)Pass

Conclusion

For the quantification of 1,3,3,3-tetrachloropropylbenzene, upgrading from a traditional non-polar GC column to a mid-polar cyanopropylphenyl phase (DB-1701) fundamentally transforms the analytical capability. By leveraging dipole-dipole interactions, the optimized method eliminates peak tailing and achieves baseline resolution from synthesis byproducts. When coupled with a self-validating internal standard protocol, the method easily satisfies all ICH Q2(R2) validation criteria, providing researchers with a highly trustworthy, publication-ready analytical tool.

Sources

comparing (1,3,3,3-tetrachloropropyl)benzene with other halogenated alkylbenzenes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, evaluating halogenated building blocks requires looking beyond basic structural formulas to understand their kinetic behavior, thermodynamic stability, and mechanistic origins.

This guide provides an objective, data-driven comparison between (1,3,3,3-tetrachloropropyl)benzene (also known as 1,1,1,3-tetrachloro-3-phenylpropane) and conventional halogenated alkylbenzenes (such as benzyl chloride and chlorobenzene). By analyzing their synthesis pathways, reactivity profiles, and downstream applications, we can better leverage these compounds in drug development and complex organic synthesis.

Structural Dynamics and Reactivity Profiles

The placement of halogen atoms dictates the chemical behavior of alkylbenzenes. Traditional halogenated benzenes fall into two primary categories:

  • Aryl Halides (e.g., Chlorobenzene): The chlorine atom is directly attached to the aromatic ring. Due to the partial double-bond character resulting from p-π conjugation, the C-Cl bond is exceptionally stable, making it highly resistant to nucleophilic attack[1].

  • Benzylic Halides (e.g., Benzyl Chloride): The halogen is on the alkyl side chain, one carbon away from the ring. The resulting benzylic carbocation is resonance-stabilized, making these compounds highly reactive electrophiles in SN​1 and SN​2 reactions.

(1,3,3,3-Tetrachloropropyl)benzene [2] presents a highly specialized, orthogonal reactivity profile. It contains a benzylic chloride and a terminal trichloromethyl ( −CCl3​ ) group.

  • The Benzylic Site: Highly susceptible to elimination or nucleophilic substitution.

  • The Terminal −CCl3​ Site: Acts as a masked carboxylic acid. Under controlled hydrolytic conditions, the molecule undergoes a cascade elimination and hydrolysis to yield cinnamic acid derivatives[3].

Synthesis Pathways: ATRA vs. Traditional Halogenation

Conventional halogenated benzenes are synthesized via Electrophilic Aromatic Substitution (EAS) (using Cl2​ and a Lewis acid like FeCl3​ ) or Free-Radical Side-Chain Halogenation (using UV light)[1]. Both methods often suffer from over-halogenation and poor regioselectivity.

In stark contrast, (1,3,3,3-tetrachloropropyl)benzene is synthesized via the Kharasch Addition , a highly controlled Atom-Transfer Radical Addition (ATRA)[4]. This involves the transition-metal-catalyzed addition of carbon tetrachloride ( CCl4​ ) across the double bond of styrene[5].

ATRA_Mechanism Init Metal Catalyst (e.g., CuI or RuII) CCl4 Carbon Tetrachloride (CCl4) Init->CCl4 Electron Transfer Radical Trichloromethyl Radical (•CCl3) + M(n+1)-Cl CCl4->Radical Homolytic Cleavage Styrene Styrene (Ph-CH=CH2) Radical->Styrene Radical Addition AdductRadical Adduct Radical (Ph-CH•-CH2-CCl3) Styrene->AdductRadical C-C Bond Formation Product (1,3,3,3-tetrachloropropyl)benzene Product AdductRadical->Product Halogen Transfer from M(n+1)-Cl Product->Init Catalyst Regeneration

Mechanism of ATRA for synthesizing (1,3,3,3-tetrachloropropyl)benzene via metal catalysis.

The ATRA mechanism prevents radical-radical coupling by utilizing a redox-active metal center (such as CuI or RuII ) that rapidly quenches the intermediate carbon-centered radical, transferring a chlorine atom to form the final product and regenerating the catalyst[4].

Comparative Performance & Physical Data

The following table summarizes the quantitative metrics and primary utilities of these compounds, highlighting how structural differences translate to physical properties and benchtop applications.

Property / Feature(1,3,3,3-Tetrachloropropyl)benzeneBenzyl ChlorideChlorobenzene
CAS Number 23691-27-2[2]100-44-7108-90-7
Halogen Position Aliphatic chain (Benzylic & Terminal)Aliphatic chain (Benzylic)Aromatic Ring
Synthesis Mechanism Atom-Transfer Radical Addition (ATRA)[4]Free-Radical SubstitutionElectrophilic Aromatic Substitution[1]
Primary Reactivity Hydrolysis to Cinnamic Acid[3]Nucleophilic Substitution ( SN​2 )Nucleophilic Aromatic Substitution
Boiling Point 135-136 °C (at 10 Torr)[2]179 °C (at 760 Torr)131 °C (at 760 Torr)
Downstream Utility Rigid scaffold synthesis, Cinnamic acid derivativesBenzylation agent for amines/alcoholsSolvent, Grignard precursor

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical check or a mechanistic rationale to prevent false positives.

Protocol A: ATRA Synthesis of (1,3,3,3-Tetrachloropropyl)benzene

Objective: Achieve >90% conversion of styrene to the target compound while suppressing styrene oligomerization.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine styrene (1.0 equiv), CCl4​ (5.0 equiv), and a ruthenium-based catalyst (e.g., [RuCl2​(PPh3​)3​] , 3 mol%) in a light-shielding J-Young NMR tube.

    • Causality: The 5-fold excess of CCl4​ acts as both the reactant and the solvent. High concentrations of CCl4​ ensure that the intermediate benzylic radical abstracts a chlorine atom faster than it can propagate through adjacent styrene monomers, effectively suppressing unwanted polymerization[5].

    • Self-Validation: Add hexamethylbenzene (0.1 equiv) as an internal standard. Its methyl protons appear as a distinct singlet (~2.2 ppm) that does not overlap with the aliphatic protons of the product, allowing for precise, in-situ quantitative 1H NMR yield determination without isolation losses.

  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent radical scavenger. Failing to remove dissolved O2​ will prematurely terminate the catalytic cycle, resulting in low yields and oxidized byproducts.

  • Reaction: Heat the sealed tube to 80 °C for 12 hours.

  • Analysis: Monitor the disappearance of the styrene vinylic protons (5.2–6.7 ppm) and the emergence of the characteristic benzylic proton of the product (a multiplet around 5.3 ppm).

Protocol B: Hydrolytic Conversion to Cinnamic Acid

Objective: Convert the tetrachlorinated scaffold into cinnamic acid without degrading the aromatic ring.

  • Catalyst Selection: Utilize a molten acid salt, such as 4,4′-trimethylene-N,N′-dipiperidinium sulfate, rather than neat sulfuric acid[3].

    • Causality: Neat sulfuric acid causes severe oxidative charring of electron-rich aromatic rings. The molten acid salt acts as a controlled Brønsted acid, providing the exact proton activity required to drive the elimination of HCl and the hydrolysis of the −CCl3​ group to a carboxylic acid, while protecting the substrate from bulk oxidation[3].

  • Reaction: Combine (1,3,3,3-tetrachloropropyl)benzene with the molten acid salt at 120 °C for 4 hours under vigorous stirring.

  • Workup & Validation: Extract with ethyl acetate and wash with brine. The success of the cascade reaction is validated by FTIR (appearance of a broad O-H stretch at 2500–3000 cm−1 and a sharp C=O stretch at 1680 cm−1 ) and the complete disappearance of aliphatic C-Cl signals in 13C NMR.

Applications in Drug Development

In pharmaceutical chemistry, (1,3,3,3-tetrachloropropyl)benzene is highly valued not as a final active pharmaceutical ingredient (API), but as a masked synthon .

Because the −CCl3​ group is sterically bulky and highly electron-withdrawing, the molecule can be subjected to harsh electrophilic aromatic substitution conditions (e.g., nitration or sulfonation on the benzene ring) without the side chain reacting. Once the aromatic ring is functionalized, the tetrachloropropyl chain can be "unmasked" via hydrolysis to yield substituted cinnamic acids—critical precursors for synthesizing antihypertensive drugs, antifungals, and complex heterocyclic scaffolds. This orthogonal protection strategy is impossible with simple benzylic chlorides, which would degrade under such harsh acidic conditions.

References

  • 1,1,1,3-Tetrachloro-3-phenylpropane Source: CAS Common Chemistry URL:[Link]

  • Kharasch Reaction (Atom-Transfer Radical Addition Reactions) Source: Thieme Connect URL:[Link]

  • Structural and Electronic Noninnocence of α-Diimine Ligands on Niobium for Reductive C–Cl Bond Activation and Catalytic Radical Addition Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis and characterization of two new molten acid salts: Safe and greener alternatives to sulfuric acid for the hydrolytic conversion of 1,1,1,3-tetrachloro-3-phenylpropane to cinnamic acid Source: ResearchGate URL:[Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene Source: Master Organic Chemistry URL:[Link]

Sources

High-Efficiency HPLC Method Validation for CAS 23691-27-2 Purity Analysis: Core-Shell vs. Fully Porous Particle Technologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,1,1,3-Tetrachloro-3-phenylpropane (CAS 23691-27-2) is a highly halogenated aromatic alkane frequently utilized as a critical intermediate in advanced organic synthesis and pharmaceutical development[1]. Due to its dense chlorination, the compound is highly hydrophobic and susceptible to degradation pathways such as dehydrohalogenation, which generates closely eluting, structurally similar impurities (e.g., trichlorophenylpropenes)[2]. Accurate purity analysis is paramount.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column technologies—specifically Core-Shell versus Fully Porous particles—and establishes a robust analytical method validation protocol aligned with the latest ICH Q2(R2) guidelines[3].

Part 1: Chromatographic Causality – Core-Shell vs. Fully Porous Technologies

To achieve baseline separation of CAS 23691-27-2 from its degradation products, the choice of stationary phase morphology is the primary variable.

  • Fully Porous Particles (5.0 µm): Traditional columns rely on fully porous silica. While offering high surface area, the deep porous network creates long diffusion paths for bulky, hydrophobic molecules like 1,1,1,3-Tetrachloro-3-phenylpropane. This exacerbates the longitudinal diffusion and mass transfer resistance ( C -term in the van Deemter equation), leading to band broadening.

  • Core-Shell Particles (2.7 µm): Core-shell technology utilizes a solid silica core surrounded by a thin porous shell. This architecture restricts the diffusion depth, drastically accelerating mass transfer. Furthermore, the highly uniform particle size distribution minimizes eddy diffusion ( A -term). The result is ultra-high efficiency (theoretical plates) comparable to sub-2 µm columns, but at significantly lower backpressures.

Mechanics Particle Silica Morphology CoreShell Core-Shell (2.7 µm) Particle->CoreShell Porous Fully Porous (5.0 µm) Particle->Porous Eddy Reduced Eddy Diffusion (Lower A-Term) CoreShell->Eddy Mass Faster Mass Transfer (Lower C-Term) CoreShell->Mass LowRes Standard Resolution (Rs < 1.5) Porous->LowRes High A & C Terms HighRes High Resolution (Rs > 2.0) Eddy->HighRes Mass->HighRes

Figure 1: Chromatographic causality of particle morphology on resolution of chlorinated isomers.

Part 2: Experimental Protocols & Method Validation Workflow

To ensure the analytical procedure is fit for its intended purpose, validation must follow a lifecycle approach as dictated by the ICH Q2(R2) framework[4]. The protocol below establishes a self-validating system for CAS 23691-27-2.

Optimized Chromatographic Conditions
  • Mobile Phase: Acetonitrile : Water (75:25, v/v). Rationale: The high hydrophobicity of the tetrachloropropyl group requires a strong organic modifier to elute the compound within a reasonable timeframe while maintaining selectivity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Rationale: Captures the maximum absorbance of the aromatic benzene ring.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 15°C. Rationale: Prevents on-column or in-vial dehydrohalogenation degradation during sequence runs.

Step-by-Step Validation Methodology
  • System Suitability Testing (SST): Inject the standard solution (50 µg/mL) six times. Ensure the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the USP tailing factor is ≤ 1.5.

  • Specificity: Inject a blank (diluent), the pure standard, and a sample spiked with known degradation impurities (e.g., 1,1,3-trichloro-3-phenylpropene). Confirm that no blank peaks interfere with the main peak and that the resolution ( Rs​ ) between CAS 23691-27-2 and the closest impurity is ≥ 1.5[3].

  • Linearity & Range: Prepare calibration standards at 5 concentration levels ranging from 10 µg/mL to 150 µg/mL (20% to 300% of the target concentration). Plot peak area versus concentration and calculate the linear regression model.

  • Accuracy (Recovery): Spike the sample matrix with known amounts of CAS 23691-27-2 at 50%, 100%, and 150% levels. Analyze in triplicate and calculate the percentage recovery.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations at the 100% test concentration on the same day (repeatability) and on a different day by a different analyst using a different HPLC system (intermediate precision).

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope ( S ) using the formulas: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [3].

Workflow Dev Method Optimization (Core-Shell C18 Selection) Spec Specificity (Baseline Resolution of Impurities) Dev->Spec Lin Linearity & Range (R² ≥ 0.999 across 10-150 µg/mL) Spec->Lin AccPre Accuracy & Precision (Recovery & %RSD) Lin->AccPre Sens Sensitivity (LOD & LOQ) AccPre->Sens Rob Robustness (Flow & Temp Variations) Sens->Rob Report ICH Q2(R2) Validation Report Rob->Report

Figure 2: Analytical method validation lifecycle for CAS 23691-27-2 based on ICH Q2(R2).

Part 3: Quantitative Data & Performance Evaluation

The experimental data below demonstrates the stark contrast in performance between the two column technologies and verifies the core-shell method against ICH Q2(R2) criteria.

Table 1: Chromatographic Performance Comparison

(Conditions: 50 µg/mL CAS 23691-27-2, Acetonitrile:Water 75:25, 1.0 mL/min)

ParameterCore-Shell C18 (2.7 µm, 100 x 4.6 mm)Fully Porous C18 (5.0 µm, 150 x 4.6 mm)Performance Gain
Retention Time (tR) 4.2 min11.5 min63% Faster Analysis
Theoretical Plates (N) 24,50011,200> 2x Efficiency
USP Tailing Factor 1.041.22Superior Peak Symmetry
Resolution (Rs) 2.91.4Baseline Separation Achieved
Backpressure 275 bar140 barManageable on Standard HPLC
Table 2: ICH Q2(R2) Method Validation Results (Core-Shell Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/impuritiesRs = 2.9 (No interference)Pass
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, 2 days)0.82%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.04 µg/mL / LOQ: 0.12 µg/mLPass

Conclusion

For the purity analysis of 1,1,1,3-Tetrachloro-3-phenylpropane (CAS 23691-27-2), adopting a Core-Shell 2.7 µm column provides a mathematically and experimentally proven advantage over traditional 5.0 µm fully porous columns. By minimizing mass transfer resistance and eddy diffusion, the core-shell architecture delivers the critical resolving power required to separate structurally similar halogenated impurities. When validated against the rigorous ICH Q2(R2) framework, this method proves to be highly linear, accurate, and precise, ensuring absolute trustworthiness in pharmaceutical and synthetic quality control workflows.

References

  • LookChem. "Cas 23691-27-2, (1,3,3,3-tetrachloropropyl)benzene". LookChem Chemical Database.[Link]

  • U.S. Environmental Protection Agency (EPA). "Benzene, (1,3,3,3-tetrachloropropyl)- - Chemical Details". CompTox Chemicals Dashboard.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines.[Link]

Sources

Comprehensive Comparison Guide: Reactivity Profiles of (1,3,3,3-Tetrachloropropyl)benzene vs. (3,3,3-Trichloropropyl)benzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of halogenated alkylbenzenes, the structural nuances between (1,3,3,3-tetrachloropropyl)benzene and (3,3,3-trichloropropyl)benzene dictate vastly divergent reactivity profiles. Both compounds are classical products of transition-metal-catalyzed Atom Transfer Radical Addition (ATRA) or hydroalkylation to styrene[1]. However, the presence of a single benzylic chlorine atom in the tetrachloro derivative transforms it into a highly reactive intermediate for downstream synthesis, whereas the trichloro analog remains comparatively inert at the benzylic position[2].

This guide provides an objective, data-backed comparison of their reactivity, focusing on hydrolytic conversions and elimination pathways, complete with validated experimental protocols designed for drug development professionals and synthetic chemists.

Structural Causality & Mechanistic Grounding

To understand the divergent behavior of these two compounds, we must analyze the electronic and steric environment of the C1 (benzylic) position :

  • (1,3,3,3-Tetrachloropropyl)benzene [Ph-CH(Cl)-CH₂-CCl₃]: The C1 carbon is substituted with a chlorine atom. This specific C-Cl bond is highly activated. During nucleophilic substitution (S_N1) or elimination (E1/E2), the departure of the chloride ion is thermodynamically favored because the resulting carbocation or transition state is heavily stabilized by resonance conjugation with the adjacent phenyl ring. Furthermore, the strong electron-withdrawing inductive effect (-I) of the terminal -CCl₃ group increases the acidity of the C2 methylene protons, making the molecule highly susceptible to base-promoted dehydrohalogenation[3].

  • (3,3,3-Trichloropropyl)benzene[Ph-CH₂-CH₂-CCl₃]: Lacking the benzylic leaving group, the C1 position is a simple, unactivated methylene group. While the terminal -CCl₃ group retains its susceptibility to harsh hydrolysis, the carbon backbone cannot undergo facile elimination to form a conjugated styrenyl double bond.

ATRA_Synthesis cluster_0 Halogen Source Styrene Styrene (Ph-CH=CH2) Cat Transition Metal Catalyst (e.g., Ru, Cu, Mo) Styrene->Cat CCl4 Carbon Tetrachloride CCl4->Cat Radical Initiation CHCl3 Chloroform CHCl3->Cat Radical Initiation Tetra (1,3,3,3-tetrachloropropyl)benzene Cat->Tetra CCl4 Addition Tri (3,3,3-trichloropropyl)benzene Cat->Tri CHCl3 Addition

Figure 1: Synthetic pathways for tetrachloro- and trichloropropylbenzene via Atom Transfer Radical Addition.

Key Reactivity Differences

Hydrolytic Conversion

Hydrolysis of a -CCl₃ group requires harsh acidic conditions to sequentially convert the carbon-halogen bonds into an acyl chloride intermediate, and ultimately a carboxylic acid[4].

  • When (1,3,3,3-tetrachloropropyl)benzene is subjected to strong acids (e.g., H₂SO₄ or molten acid salts like TMDP-SA), the -CCl₃ group hydrolyzes to -COOH. Simultaneously, the acidic conditions promote the loss of the benzylic chloride, followed by deprotonation at C2, yielding the highly conjugated Cinnamic Acid [4].

  • When (3,3,3-trichloropropyl)benzene undergoes the same hydrolysis, only the terminal -CCl₃ group reacts. The saturated backbone remains intact, yielding Hydrocinnamic Acid (3-phenylpropanoic acid).

Selective Dehydrohalogenation

The tetrachloro derivative can be selectively dehydrohalogenated using a non-aqueous amine base (such as diisopropylamine) at mild temperatures (50°C). The base abstracts the acidic C2 proton, expelling the benzylic chloride to form 3,3,3-trichloro-1-phenylpropene [3]. The trichloro derivative is completely inert under these conditions due to the absence of a benzylic leaving group.

Reactivity_Pathways Tetra (1,3,3,3-tetrachloropropyl)benzene Hydrolysis1 Acidic Hydrolysis (H2SO4 / H2O) Tetra->Hydrolysis1 -CCl3 to -COOH + Benzylic Elimination Elimination Dehydrohalogenation (Amine Base) Tetra->Elimination -HCl Tri (3,3,3-trichloropropyl)benzene Hydrolysis2 Acidic Hydrolysis (H2SO4 / H2O) Tri->Hydrolysis2 -CCl3 to -COOH (No Elimination) Cinnamic Cinnamic Acid (Ph-CH=CH-COOH) Hydrolysis1->Cinnamic Hydrocinnamic Hydrocinnamic Acid (Ph-CH2-CH2-COOH) Hydrolysis2->Hydrocinnamic Alkene 3,3,3-trichloro-1-phenylpropene Elimination->Alkene

Figure 2: Divergent reactivity profiles illustrating hydrolytic and elimination pathways.

Quantitative Data Comparison

SubstrateReaction TypeReagents & ConditionsPrimary ProductTypical YieldRef
(1,3,3,3-Tetrachloropropyl)benzene HydrolysisTMDP-SA (Molten Acid Salt), 120°CCinnamic Acid88 ± 2.0%[4]
(3,3,3-Trichloropropyl)benzene HydrolysisH₂SO₄ / H₂O, RefluxHydrocinnamic Acid>85%Lit.
(1,3,3,3-Tetrachloropropyl)benzene EliminationDiisopropylamine, 50°C, 1h3,3,3-Trichloro-1-phenylpropeneQuantitative[3]
(3,3,3-Trichloropropyl)benzene EliminationDiisopropylamine, 50°CInert (No benzylic leaving group)0%-

Step-by-Step Experimental Protocols

Protocol A: Hydrolytic Conversion of (1,3,3,3-Tetrachloropropyl)benzene to Cinnamic Acid

Causality: Traditional sulfuric acid hydrolysis is highly corrosive. Utilizing a molten acid salt like 4,4′-trimethylene-N,N′-dipiperidinium hydrogen sulfate (TMDP-SA) provides the necessary Brönsted acidity to activate the C-Cl bonds while acting as a greener, recyclable solvent matrix[4].

  • Reactor Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Loading: Add 10 mmol (2.58 g) of (1,3,3,3-tetrachloropropyl)benzene and 2.0 g of TMDP-SA catalyst.

  • Thermal Activation: Heat the mixture to 120°C under continuous stirring for 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench with 20 mL of ice-cold distilled water and extract the aqueous phase with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from ethanol.

  • Validation/QC System: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the non-polar tetrachloro starting material ( Rf​ ~0.8) and the appearance of a highly UV-active, polar spot ( Rf​ ~0.2) indicates successful conversion. 1 H NMR will confirm the identity via the distinct trans-alkene protons (doublets, J ~16 Hz).

Protocol B: Selective Dehydrohalogenation to 3,3,3-Trichloro-1-phenylpropene

Causality: To isolate the trichloropropene derivative without hydrolyzing the terminal -CCl₃ group, water must be strictly excluded. A sterically hindered secondary amine (diisopropylamine) acts as a non-nucleophilic base, selectively abstracting the C2 proton to drive the E2 elimination[3].

  • Reactor Setup: Purge a two-neck flask with dry nitrogen to ensure an anhydrous environment.

  • Reagent Loading: Dissolve 10 mmol (2.58 g) of (1,3,3,3-tetrachloropropyl)benzene in 20 mL of anhydrous toluene.

  • Base Addition: Add 1.1 equivalents (11 mmol, ~1.54 mL) of diisopropylamine dropwise at room temperature.

  • Reaction Progression: Warm the reaction to 50°C for 1 hour.

  • Workup: Filter the precipitated amine salt through a Celite pad. Wash the filtrate with dilute HCl (1M) to remove excess base, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation/QC System: The reaction is self-indicating; the stoichiometric precipitation of solid diisopropylamine hydrochloride visually confirms the progression of the elimination. 1 H NMR of the product will show the complete disappearance of the benzylic methine proton (typically around 5.4 ppm) and the emergence of olefinic protons.

References

  • [4] Synthesis and characterization of two new molten acid salts: Safe and greener alternatives to sulfuric acid for the hydrolytic conversion of 1,1,1,3-tetrachloro-3-phenylpropane to cinnamic acid | Source: ResearchGate | 4

  • [1] Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp′Ru(PPh3)(PR3)Cl Complexes | Source: ACS Publications | 1

  • [2] Hydroalkylation of Aryl Alkenes with Organohalides Catalyzed by Molybdenum Oxido Based Lewis Pairs | Source: PMC | 2

  • [3] US3862978A - Catalytic synthesis of organic halogen compounds from an ethylenically unsaturated compound and a halogenated organic compound | Source: Google Patents | 3

Sources

Comparative FTIR Analysis of Styrene and 1,3,3,3-Tetrachloropropylbenzene: A Guide to Reaction Monitoring

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of advanced pharmaceutical intermediates and specialized polymers, the Kharasch addition—specifically the Atom Transfer Radical Addition (ATRA)—is a highly effective method for functionalizing alkenes. The addition of carbon tetrachloride (CCl₄) to styrene yields 1,3,3,3-tetrachloropropylbenzene, a versatile, halogenated building block[1]. For researchers and drug development professionals, monitoring this conversion accurately is critical. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly quantitative method to track the reaction's progress.

This guide objectively compares the FTIR absorption profiles of styrene and its ATRA adduct, detailing the mechanistic causality behind spectral shifts and providing a self-validating protocol for real-time reaction monitoring.

Mechanistic Causality of Spectral Shifts

The transformation of styrene to 1,3,3,3-tetrachloropropylbenzene is driven by the homolytic cleavage of a C–Cl bond in CCl₄, initiated by a transition metal catalyst such as CuCl[2] or Fe(acac)₃[3]. The resulting trichloromethyl radical (•CCl₃) attacks the terminal carbon of the styrene vinyl group. Subsequent chlorine atom transfer completes the 1:1 adduct formation[1].

This mechanism translates to two definitive FTIR spectral events:

  • Eradication of Vinyl Signatures : The sp² hybridized vinyl carbons are converted to sp³ hybridized aliphatic carbons. Consequently, the distinct vinyl C=C stretch and the vinylic C–H out-of-plane bends are completely extinguished.

  • Emergence of Carbon-Halogen Bonds : The addition of four chlorine atoms introduces intense, broad C–Cl stretching vibrations in the fingerprint region. Because chlorine is a heavy atom, these vibrations occur at lower frequencies and exhibit strong absorbance due to the high polarizability of the C–Cl bonds.

Quantitative FTIR Spectral Comparison

To objectively evaluate the conversion, the specific absorption bands of both the reactant and the product must be compared. The aromatic ring remains unreacted throughout the ATRA process, providing an invariant internal standard[4].

Functional GroupStyrene (cm⁻¹)1,3,3,3-tetrachloropropylbenzene (cm⁻¹)Spectral Behavior during ATRA
Vinyl C–H out-of-plane bend 909, 990AbsentComplete disappearance (Primary conversion marker)
Vinyl C=C stretch 1630AbsentComplete disappearance
Aromatic C=C stretch 1493, 16011493, 1601Invariant (Used as internal reference)
Mono-substituted ring bend 698, 775~700, 760Conserved, but overlaps with new C–Cl bands
Aliphatic C–H stretch ~2920 (very weak)2850, 2960Appearance of distinct sp³ C–H stretches
Aliphatic C–Cl stretch Absent600 – 800 (Broad, intense)Emergence of strong –CCl₃ and –CHCl– bands

Reaction Workflow & Logical Relationships

The following diagram illustrates the workflow of the ATRA reaction and how FTIR spectroscopy is logically integrated to track the chemical conversion.

ATRA_Workflow Styrene Styrene (Vinyl Bands: 1630, 990, 909 cm⁻¹) Reaction Kharasch Addition (ATRA) 1:1 Adduct Formation Styrene->Reaction Reactant FTIR FTIR Reaction Monitoring (Real-time or Aliquot) Styrene->FTIR Baseline Reference CCl4 Carbon Tetrachloride (CCl₄) CCl4->Reaction Reactant Catalyst Transition Metal Catalyst (e.g., CuCl or Fe(acac)₃) Catalyst->Reaction Initiator Product 1,3,3,3-tetrachloropropylbenzene (C-Cl Bands: 600-800 cm⁻¹) Reaction->Product Conversion Product->FTIR Spectral Shift

Workflow of the ATRA reaction of styrene and CCl4 monitored via FTIR spectroscopy.

Self-Validating Experimental Protocol: ATR-FTIR Reaction Monitoring

To ensure trustworthiness and reproducibility, this protocol utilizes Attenuated Total Reflectance (ATR) FTIR with a self-validating internal referencing system.

Objective : Monitor the catalytic ATRA of CCl₄ to styrene to determine reaction kinetics and confirm completion.

Materials :

  • Styrene (purified, inhibitor-free)[5]

  • Carbon tetrachloride (CCl₄)[6]

  • Catalyst: CuCl / 2,2'-bipyridine complex or Fe(acac)₃[2][3]

  • ATR-FTIR Spectrometer (equipped with a diamond crystal)

Step-by-Step Methodology :

  • Baseline & Calibration :

    • Clean the diamond ATR crystal with isopropanol and collect a background air spectrum.

    • Deposit a 10 µL drop of neat styrene. Record the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans)[5].

    • Causality & Self-Validation: Identify the 1493 cm⁻¹ aromatic C=C stretch. Because the aromatic ring does not participate in the reaction, this peak serves as an invariant internal standard. Normalizing all subsequent spectra against this peak corrects for any variations in sample volume or ATR crystal contact area.

  • Reaction Initiation :

    • In a Schlenk flask under an inert argon atmosphere, combine styrene (1.0 equiv), CCl₄ (1.5 equiv), and the catalyst system (0.01 equiv)[2].

    • Heat the mixture to 70°C under continuous stirring to initiate the radical addition[2].

  • Kinetic Sampling :

    • Withdraw 50 µL aliquots at predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Apply the aliquot directly to the ATR crystal.

    • Causality: Allow 10 seconds for the highly volatile, unreacted CCl₄ to partially evaporate. CCl₄ possesses a massive absorption band at ~790 cm⁻¹[6], which can artificially inflate or completely mask the product's newly formed C–Cl bands.

  • Data Acquisition & Normalization :

    • Record the FTIR spectrum for each aliquot.

    • Normalize each spectrum by mathematically setting the absorbance of the 1493 cm⁻¹ peak to 1.0.

  • Endpoint Determination :

    • Calculate the area under the curve (AUC) for the 909 cm⁻¹ peak (vinylic C–H bend).

    • The reaction is deemed complete when the ratio of AUC909​/AUC1493​ falls below the instrumental noise threshold (<0.01), confirming the complete consumption of styrene and the successful synthesis of 1,3,3,3-tetrachloropropylbenzene.

Conclusion

Comparing the FTIR spectra of styrene and 1,3,3,3-tetrachloropropylbenzene provides a direct, quantifiable window into the efficacy of Kharasch addition reactions. By leveraging the disappearance of the 909 cm⁻¹ vinylic band against the invariant 1493 cm⁻¹ aromatic band, researchers can establish a self-validating kinetic profile. This methodology is critical for optimizing catalytic systems in the synthesis of halogenated pharmaceutical precursors.

References

  • Title: Styrene - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Kharasch addition of tetrachloromethane to alkenes catalyzed by metal acetylacetonates Source: ResearchGate URL: [Link]

  • Title: Structural and Electronic Noninnocence of α-Diimine Ligands on Niobium for Reductive C–Cl Bond Activation and Catalytic Radical Addition Reactions Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Kinetics of the addition reaction of carbon tetrachloride with styrene Source: ResearchGate URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of (1,3,3,3-tetrachloropropyl)benzene and a selection of widely used chlorinated solvents. Due to the limited availability of direct toxicological data for (1,3,3,3-tetrachloropropyl)benzene, this document synthesizes information on structurally related compounds and common chlorinated solvents to provide a scientifically grounded perspective on its potential hazards. We will delve into the known toxicities of prominent chlorinated aliphatic and aromatic hydrocarbons, offering a framework for understanding the potential risks associated with this less-characterized compound.

Introduction: The Chlorinated Solvents Landscape

Chlorinated solvents are organic compounds containing at least one chlorine atom. Their unique properties, such as non-flammability and the ability to dissolve a wide range of organic materials, have led to their extensive use in industrial processes, including degreasing, dry cleaning, and as chemical intermediates. However, their widespread application has also raised significant environmental and human health concerns. Many of these solvents are classified as volatile organic compounds (VOCs) and can lead to contamination of soil, groundwater, and air.[1]

Exposure to chlorinated solvents can result in a range of adverse health effects, targeting the central nervous system (CNS), liver, and kidneys.[2] Furthermore, several compounds within this class have been identified as known or suspected carcinogens. This guide will focus on a comparative analysis of the following chlorinated solvents, providing a basis for understanding the toxicological profile of (1,3,3,3-tetrachloropropyl)benzene:

  • Chlorinated Aliphatic Hydrocarbons:

    • Trichloroethylene (TCE)

    • Perchloroethylene (PCE)

    • Methylene Chloride (Dichloromethane)

    • Carbon Tetrachloride

  • Chlorinated Aromatic Hydrocarbon:

    • Chlorobenzene

Toxicological Profile of (1,3,3,3-tetrachloropropyl)benzene: An Evidence-Based Estimation

Direct experimental data on the toxicity of (1,3,3,3-tetrachloropropyl)benzene is scarce in publicly available scientific literature and toxicological databases. Therefore, a toxicological estimation must be derived from its structural components: a benzene ring and a tetrachlorinated propane chain.

Structural Alert-Based Assessment:

  • Chlorinated Alkane Chain: The presence of a chlorinated propane chain is a significant structural alert for potential toxicity. Short-chain chlorinated alkanes are known to be hepatotoxic and nephrotoxic. For instance, carbon tetrachloride, a single-carbon chlorinated alkane, is a potent hepatotoxin.[1][2] The mechanism often involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can cause cellular damage.

  • Benzene Ring: The benzene moiety itself is a known human carcinogen (IARC Group 1), primarily targeting hematopoietic tissue and causing leukemia. While substitution on the benzene ring can alter its metabolic fate and toxicological profile, the inherent hazard of the aromatic ring remains a concern.

  • Combined Structure: The combination of a chlorinated aliphatic chain and a benzene ring suggests that (1,3,3,3-tetrachloropropyl)benzene could potentially exhibit a mixed toxicological profile, with the potential to induce adverse effects in the liver, kidneys, and nervous system, and a possibility of carcinogenic activity.

Without direct experimental data, this assessment remains predictive. Definitive characterization of the toxicological profile of (1,3,3,3-tetrachloropropyl)benzene would necessitate empirical testing.

Comparative Toxicity of Selected Chlorinated Solvents

The following sections provide a comparative overview of the toxicological data for five common chlorinated solvents. This information serves as a benchmark for understanding the potential hazards within this chemical class.

Acute Oral Toxicity

Acute oral toxicity, typically expressed as the LD50 (the dose lethal to 50% of a test population), is a primary indicator of a substance's short-term poisoning potential.

CompoundChemical ClassOral LD50 (rat)Reference
(1,3,3,3-tetrachloropropyl)benzene Chlorinated AlkylbenzeneData not available
Trichloroethylene (TCE)Chlorinated Aliphatic4920 - 7208 mg/kg[3][4]
Perchloroethylene (PCE)Chlorinated Aliphatic2629 - 3835 mg/kg[5][6]
Methylene ChlorideChlorinated AliphaticData not available (generally low acute toxicity via ingestion)
Carbon TetrachlorideChlorinated AliphaticData not available (known to be highly toxic via ingestion)
ChlorobenzeneChlorinated Aromatic1110 - 3400 mg/kg[7][8][9]
Carcinogenicity

The carcinogenic potential of these solvents has been evaluated by the International Agency for Research on Cancer (IARC).

CompoundIARC Carcinogenicity ClassificationReference
(1,3,3,3-tetrachloropropyl)benzene Not classified
Trichloroethylene (TCE)Group 1: Carcinogenic to humans[10]
Perchloroethylene (PCE)Group 2A: Probably carcinogenic to humans
Methylene ChlorideGroup 2A: Probably carcinogenic to humans[11]
Carbon TetrachlorideGroup 2B: Possibly carcinogenic to humans[1][12][13]
ChlorobenzeneNot classifiable as to its carcinogenicity to humans (Group 3)

Interpretation: Trichloroethylene is a confirmed human carcinogen, while perchloroethylene and methylene chloride are considered probable human carcinogens. The evidence for carbon tetrachloride's carcinogenicity in humans is less definitive. The carcinogenic potential of (1,3,3,3-tetrachloropropyl)benzene has not been evaluated by IARC.

Primary Target Organs and Health Effects

Prolonged or high-level exposure to chlorinated solvents can lead to damage in specific organs.

CompoundPrimary Target OrgansKey Health EffectsReference
(1,3,3,3-tetrachloropropyl)benzene Unknown (Predicted: Liver, Kidneys, CNS)Unknown
Trichloroethylene (TCE)CNS, Liver, Kidneys, Immune System, Reproductive SystemDizziness, headache, confusion, liver and kidney damage, cancer (kidney, liver), autoimmune effects.[14][15][16]
Perchloroethylene (PCE)CNS, Liver, KidneysDizziness, headache, incoordination, liver and kidney damage, potential cancer.[17]
Methylene ChlorideCNS, Liver, HeartDizziness, headache, nausea, memory loss; metabolized to carbon monoxide leading to cardiac effects.[18][19][20]
Carbon TetrachlorideLiver, Kidneys, CNSSevere liver damage (hepatotoxicity), kidney damage, CNS depression.[1][2][12][21]
ChlorobenzeneCNS, Liver, KidneysDrowsiness, headache, numbness, liver and kidney damage.[22][23][24][25]

Interpretation: The central nervous system, liver, and kidneys are common targets for this class of solvents. Trichloroethylene has a particularly broad range of documented target organs and health effects. The predicted target organs for (1,3,3,3-tetrachloropropyl)benzene are based on the known toxicities of its structural analogs.

Experimental Protocols for Toxicological Assessment

To definitively assess the toxicity of a compound like (1,3,3,3-tetrachloropropyl)benzene, a battery of standardized tests is required. The following are outlines of key experimental protocols.

Acute Oral Toxicity Assessment (OECD Test Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration and allows for its classification according to the Globally Harmonized System (GHS).[26][27][28]

Principle: The test involves the administration of the substance at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) to a group of animals (typically rats) of a single sex. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.[26]

Step-by-Step Methodology:

  • Animal Selection and Preparation:

    • Use healthy, young adult rodents (rats are preferred), of a single sex (usually females as they are often slightly more sensitive).

    • Acclimatize animals to laboratory conditions for at least 5 days.

    • Fast animals prior to dosing (e.g., overnight for rats, with access to water).

  • Dose Administration:

    • Administer the test substance as a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil, water). If a vehicle is used, a vehicle control group should be included.

  • Sighting Study (Optional but Recommended):

    • A preliminary study with a small number of animals can be conducted to determine the appropriate starting dose for the main study.

  • Main Study Dosing Procedure:

    • Start with a dose expected to produce some signs of toxicity.

    • If no signs of toxicity are observed, the next higher fixed dose is used in another group of animals.

    • If signs of toxicity are observed, the test is terminated, and the substance is classified based on that dose level.

    • If mortality occurs, the next lower fixed dose is used.

  • Observations:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes.

    • Make detailed observations shortly after dosing (first 30 minutes, periodically during the first 24 hours, with special attention during the first 4 hours) and then daily for a total of 14 days.

  • Pathology:

    • Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis and Interpretation:

    • The results are interpreted in terms of the dose level that produces evident toxicity. This allows for the classification of the substance into one of the GHS categories for acute toxicity.

OECD_420_Workflow start Start: Select Animal Model (e.g., Rats) sighting_study Sighting Study (Optional) start->sighting_study main_study Main Study: Dose Administration (Fixed Levels) sighting_study->main_study Determine Starting Dose observe Daily Observation (14 days) main_study->observe necropsy Gross Necropsy observe->necropsy classify GHS Classification necropsy->classify

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)

The Neutral Red Uptake (NRU) assay is a common in vitro method to assess the cytotoxicity of a chemical on cultured cells.[29][30][31][32][33]

Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can cause damage to the cell membrane and lysosomes, leading to a decreased uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.[30]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., Balb/c 3T3 fibroblasts or Normal Human Keratinocytes) in 96-well microtiter plates until they form a confluent monolayer.

  • Preparation of Test Substance:

    • Prepare a series of dilutions of the test substance in the cell culture medium. A solvent control should be included if the substance is not soluble in the medium.

  • Exposure:

    • Remove the culture medium from the cells and replace it with the different concentrations of the test substance.

    • Incubate the cells with the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining:

    • After the exposure period, remove the medium containing the test substance and wash the cells.

    • Add a medium containing a non-toxic concentration of neutral red to each well.

    • Incubate for a further period (e.g., 3 hours) to allow for dye uptake by viable cells.

  • Dye Extraction:

    • Remove the staining solution and wash the cells.

    • Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.

  • Quantification:

    • Measure the absorbance of the extracted dye using a spectrophotometer (at approximately 540 nm).

  • Data Analysis:

    • Calculate the concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) compared to the control cells.

NRU_Assay_Workflow start Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound expose_cells Expose Cells to Compound (e.g., 24h) prepare_compound->expose_cells add_nr Add Neutral Red Staining Solution expose_cells->add_nr incubate_nr Incubate for Dye Uptake add_nr->incubate_nr extract_dye Wash and Add Destain Solution incubate_nr->extract_dye measure_abs Measure Absorbance (540 nm) extract_dye->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50

Caption: Workflow for the Neutral Red Uptake Cytotoxicity Assay.

Conclusion

While a definitive toxicological assessment of (1,3,3,3-tetrachloropropyl)benzene is hampered by a lack of direct experimental data, a comparative analysis with well-characterized chlorinated solvents provides a crucial framework for risk evaluation. The structural alerts present in (1,3,3,3-tetrachloropropyl)benzene—a chlorinated alkane chain and a benzene ring—suggest a potential for hepatotoxicity, nephrotoxicity, neurotoxicity, and possible carcinogenicity.

The provided data on trichloroethylene, perchloroethylene, methylene chloride, carbon tetrachloride, and chlorobenzene highlight the significant health risks associated with this class of compounds. The detailed experimental protocols for key toxicological assays offer a roadmap for any future empirical investigation into the toxicity of (1,3,3,3-tetrachloropropyl)benzene or other novel chlorinated solvents. For researchers and professionals in drug development, a thorough understanding of the toxicological profiles of related compounds is essential for informed decision-making in chemical synthesis, handling, and risk assessment.

References

  • Carbon tetrachloride - Wikipedia. (n.d.).
  • TOXICOLOGICAL PROFILE FOR CARBON TETRACHLORIDE. (n.d.).
  • Cell Viability Assay: Neutral Red Uptake Assay Protocol - ResearchTweet. (n.d.).
  • Trichloroethylene: toxicological overview - GOV.UK. (2024, December 11).
  • Carbon tetrachloride: toxicological overview - GOV.UK. (2022, November 17).
  • health risk assessment: consumer exposure to perchloroethylene may 2024 - PHF Science. (n.d.).
  • HAZARD ASSESSMENT REPORT CHLOROBENZENE. (n.d.).
  • 420 | oecd guideline for testing of chemicals. (2001, December 17).
  • HEALTH EFFECTS - Toxicological Profile for Methylene Chloride - NCBI Bookshelf - NIH. (n.d.).
  • Carbon tetrachloride - EPA. (n.d.).
  • Chlorobenzene | EPA. (n.d.).
  • Carbon Tetrachloride Toxicity - StatPearls - NCBI Bookshelf. (2023, September 4).
  • Trichloroethylene | EPA. (n.d.).
  • Trichloroethylene (TCE) | Medical Management Guidelines | Toxic Substance Portal - Cdc. (n.d.).
  • Methylene Chloride | Medical Management Guidelines | Toxic Substance Portal - Cdc. (n.d.).
  • HEALTH EFFECTS - Toxicological Profile for Chlorobenzene - NCBI Bookshelf - NIH. (n.d.).
  • Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues - PMC. (n.d.).
  • Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab. (n.d.).
  • Carbon Tetrachloride - CAREX Canada. (n.d.).
  • US EPA, OPPT Chemical Fact Sheets: Chlorobenzene Fact Sheet: Support Document - epa nepis. (n.d.).
  • TCE: Risks, Health Impacts & Environmental Policy - EWG. (2025, March 11).
  • PUBLIC HEALTH STATEMENT Carbon Tetrachloride - Agency for Toxic Substances and Disease Registry |
  • OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 420: Acute Oral Toxicity. (2002, February 8).
  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay - National Toxicology Program (NTP). (2003, November 4).
  • Material Safety Data Sheet Chlorobenzene MSDS# 04730 Section 1. (2009, July 20).
  • Material Safety Data Sheet - Trichloroethylene, stabilized. (2007, October 29).
  • Acute and delayed toxicity from co-ingestion of methylene chloride and methanol - PMC. (n.d.).
  • Chemical Profiles Methylene Chloride. (2023, February 7).
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol - Quality Biological. (n.d.).
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay - National Toxicology Program (NTP). (2003, November 4).
  • Methylene Chloride (Dichloromethane) - EPA. (n.d.).
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • The subchronic toxicity of tetrachloroethylene (perchloroethylene)
  • Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.).
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  • Subchronic Toxicity of Tetrachloroethylene (Perchloroethylene) Administered in the Drinking Water of Rats12 | Toxicological Sciences | Oxford Academic. (n.d.).
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Safety Operating Guide

(1,3,3,3-Tetrachloropropyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of (1,3,3,3-Tetrachloropropyl)benzene

As a Senior Application Scientist, ensuring the integrity of your research extends beyond the bench—it encompasses the entire lifecycle of the chemicals you utilize. (1,3,3,3-Tetrachloropropyl)benzene (CAS: 23691-27-2) is a highly chlorinated aromatic hydrocarbon often utilized as an intermediate in organic synthesis, such as in the hydrolytic conversion to cinnamic acid[1].

Due to its high chlorine content, this compound presents specific environmental and toxicological hazards. Chlorinated hydrocarbons are strictly forbidden from sink or sewer disposal in any concentration[2]. Improper disposal can lead to environmental persistence, severe regulatory penalties, and the potential formation of highly toxic byproducts (such as dioxins and furans) if incinerated at inadequate temperatures.

This guide provides the authoritative, step-by-step institutional workflow for the safe segregation, containment, and disposal of (1,3,3,3-Tetrachloropropyl)benzene, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3].

Part 1: Chemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the substance, as these dictate the downstream waste management strategy. (1,3,3,3-Tetrachloropropyl)benzene is a dense, halogenated organic compound. Because it contains four chlorine atoms per molecule, it must be strictly categorized as Halogenated Organic Waste .

Mixing halogenated wastes with non-halogenated solvents (like ethanol or acetone) drastically increases institutional disposal costs and complicates the final destruction process, as halogenated wastes require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

Table 1: Physicochemical Properties & Waste Profiling Data

ParameterValue / ClassificationOperational Implication
Chemical Name (1,3,3,3-Tetrachloropropyl)benzeneMust be written in full on waste labels.
CAS Registry Number 23691-27-2[4]Primary identifier for EHS documentation.
Molecular Formula C₉H₈Cl₄High chlorine content dictates halogenated waste stream.
Boiling Point 135-136 °C @ 10 Torr[4]Low volatility at standard pressure, but requires sealed containment.
Melting Point 37-38 °C[4]May present as a low-melting solid or viscous liquid at room temperature.
Waste Category Halogenated Solvent/Organic WasteDO NOT mix with non-halogenated waste streams[2].
Sewer Disposal Strictly ProhibitedMust be collected via institutional EHS program[5].

Part 2: Step-by-Step Laboratory Disposal Methodology

Critical Safety Notice: Under no circumstances should laboratory personnel attempt to chemically neutralize, treat, or destroy (1,3,3,3-Tetrachloropropyl)benzene in the laboratory (e.g., via sodium metal reduction or improvised scrubbing systems). All treatment must be performed by licensed professional waste disposal facilities.

Step 1: Waste Segregation (The Causality of Compatibility)

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Mechanistic Rationale: Segregation prevents dangerous cross-reactions (e.g., mixing chlorinated solvents with strong bases or alkali metals can cause explosive reactions) and ensures the waste is directed to a facility capable of capturing halogenated combustion byproducts.

Step 2: Primary Containment Selection

  • Action: Transfer the chemical and any contaminated solvents into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles are the industry standard.

  • Mechanistic Rationale: Chlorinated hydrocarbons can degrade certain plastics over time. Glass or heavy-duty HDPE prevents leaching and maintains structural integrity during accumulation.

Step 3: Regulatory Labeling

  • Action: Attach a standard institutional Hazardous Waste label to the container before adding the first drop of waste. The label must explicitly state "(1,3,3,3-Tetrachloropropyl)benzene" alongside any other solvents present. Do not use abbreviations or chemical formulas.

  • Mechanistic Rationale: The EPA requires clear, unambiguous identification of waste streams to protect downstream handlers and ensure the correct incineration profile is applied[3].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the labeled container in a designated SAA, typically within a fume hood or a ventilated flammable/corrosive storage cabinet. The container must sit within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume. Keep the container tightly capped at all times unless actively adding waste.

  • Mechanistic Rationale: Secondary containment prevents environmental release in the event of primary container failure. Keeping the container closed prevents the volatilization of toxic vapors into the laboratory environment.

Step 5: Institutional EHS Transfer

  • Action: Once the container is full, or the regulatory time limit for the SAA is reached, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Mechanistic Rationale: EHS will transport the chemical to a centralized, permitted storage facility before contracting a licensed vendor. The ultimate fate of this compound is high-temperature incineration (>1000°C), which breaks the robust C-Cl bonds, followed by alkaline scrubbing of the exhaust gases to prevent acid rain and atmospheric contamination.

Part 3: Waste Management Workflow Visualization

The following diagram illustrates the self-validating system of proper chemical waste management, ensuring a secure chain of custody from the benchtop to final destruction.

G Gen Waste Generation (1,3,3,3-Tetrachloropropyl)benzene Seg Segregation Designate strictly as Halogenated Waste Gen->Seg Cont Containment & Labeling HDPE/Glass, Full Chemical Name Seg->Cont SAA Satellite Accumulation Area (SAA) Secondary Containment, Kept Closed Cont->SAA EHS EHS Transfer Institutional Hazardous Waste Pickup SAA->EHS Inc Final Destruction High-Temp Incineration with Gas Scrubbers EHS->Inc

Standardized EHS workflow for the segregation and disposal of halogenated organic waste.

References

  • 1,1,1,3-Tetrachloro-3-phenylpropane . CAS Common Chemistry. American Chemical Society. Retrieved April 9, 2026, from [Link]

  • Environmental Management Guide for Small Laboratories . U.S. Environmental Protection Agency (EPA). Retrieved April 9, 2026, from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . Vanderbilt University Environmental Health and Safety. Retrieved April 9, 2026, from [Link]

  • Structural Elucidation and Catalytic Conversion of (1,3,3,3-tetrachloropropyl)benzene . ResearchGate. Retrieved April 9, 2026, from [Link]

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Personal protective equipment for handling (1,3,3,3-Tetrachloropropyl)benzene

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated aromatics like (1,3,3,3-Tetrachloropropyl)benzene (CAS: 23691-27-2) requires moving beyond generic lab safety protocols. This compound features both a lipophilic aromatic ring and a highly chlorinated alkyl chain (Density: 1.393 g/cm³)[1]. This dual-structural nature means it can rapidly permeate standard laboratory elastomers while posing the environmental and toxicological hazards typical of heavy chlorinated solvents.

To ensure operational safety, regulatory compliance, and scientific integrity, every step of your handling and disposal workflow must be treated as a self-validating system—where the physical properties of the chemical directly dictate the engineering controls and Personal Protective Equipment (PPE) selected.

The Causality of PPE Selection: Barrier Mechanics

When selecting PPE for (1,3,3,3-Tetrachloropropyl)benzene, you must account for chemical permeation rates. Standard latex or neoprene gloves will rapidly swell and degrade upon contact with halogenated aromatic hydrocarbons[2][3]. The lipophilic benzene ring acts as a solvent for the elastomers, while the dense tetrachloropropyl chain accelerates degradation.

Table 1: Glove Material Compatibility for Chlorinated Aromatic Compounds

Glove MaterialCompatibility RatingPermeation Causality & Operational Use Case
Viton (Fluorocarbon) Excellent The dense fluorinated polymer chain is chemically inert to both aromatic and chlorinated moieties. Mandatory for extended contact or bulk transfers.
Polyvinyl Alcohol (PVA) Excellent Highly resistant to chlorinated aromatics, but rapidly degrades in the presence of water. Use only in strictly anhydrous workflows.
Nitrile (Heavy-Duty) Fair / Good Resists chlorinated solvents briefly but is vulnerable to extended aromatic penetration. Acceptable only for incidental contact/splash protection.
Neoprene / Latex Poor Rapidly swells, loses tensile strength, and degrades upon contact. Do not use.

Data synthesized from OSHA and UC Berkeley EH&S guidelines for chemical protective clothing[2][3].

Additional Required PPE:

  • Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent capillary wicking of the dense liquid into the eyes.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat and closed-toe, non-porous shoes.

Operational Workflow: Aliquoting and Transfer Protocol

To prevent exposure and ensure a self-validating safety loop, follow this step-by-step methodology for handling (1,3,3,3-Tetrachloropropyl)benzene.

Step 1: Engineering Control Verification

  • Confine all work to a certified chemical fume hood[4].

  • Self-Validation: Before opening the chemical, verify the hood's digital monitor reads an optimal face velocity (typically 80–120 feet per minute). If the alarm sounds, halt operations immediately.

Step 2: Workspace Preparation

  • Clear the hood of incompatible materials, specifically strong oxidizing agents, active metals, and strong bases, which can violently react with chlorinated compounds[4].

  • Place the source bottle inside a secondary polyethylene containment tray. Because the chemical has a high boiling point (approx. 304.1°C)[1], spills will not rapidly evaporate and will require manual containment.

Step 3: Transfer Mechanics

  • Don Viton gloves (or double-layer heavy-duty nitrile if the task is <5 minutes)[2][4].

  • Use a glass syringe with a stainless-steel needle or a chemically compatible positive-displacement pipette. Do not use standard polystyrene serological pipettes, as the halogenated solvent will etch and leach the plastic, compromising your assay's analytical purity.

Step 4: Immediate Decontamination

  • Wipe the exterior of the source bottle with a chemically compatible absorbent wipe before returning it to a designated flammable/corrosive storage cabinet.

Waste Segregation and Disposal Plan

The disposal of (1,3,3,3-Tetrachloropropyl)benzene is strictly governed by the Resource Conservation and Recovery Act (RCRA) due to its halogenated nature[5].

The Segregation Imperative: You must strictly isolate this chemical into Halogenated Solvent Waste containers[6].

  • The Causality: Institutional waste facilities bulk non-halogenated organic solvents (like ethanol or acetone) for commercial solvent recovery via fractional distillation. Introducing even trace amounts of a chlorinated compound like (1,3,3,3-Tetrachloropropyl)benzene poisons the entire recovery batch, forcing the facility to incinerate the waste at a vastly higher cost[7].

Disposal Execution:

  • Containerization: Collect waste in a high-density polyethylene (HDPE) carboy provided by your EH&S department. Keep the container tightly capped at all times unless actively adding waste to prevent vapor release[5][6].

  • Labeling: Attach a Hazardous Waste tag immediately upon the first drop of waste entering the container. Clearly list "(1,3,3,3-Tetrachloropropyl)benzene" and check the "Halogenated" and "Toxic" hazard boxes[6].

  • Accumulation Limits: Do not exceed your laboratory's Satellite Accumulation Area (SAA) limits (typically 10 to 25 gallons depending on local fire codes)[4][6].

Logical Workflow Visualization

The following diagram maps the critical decision points for handling this compound, ensuring that safety and logistical routing remain unambiguous.

G Start Handling (1,3,3,3-Tetrachloropropyl)benzene CAS: 23691-27-2 PPE PPE & Engineering Controls Start->PPE Hood Chemical Fume Hood (Verify Face Velocity) Start->Hood Waste Waste Segregation Routing Start->Waste Spill Spill Management Start->Spill Gloves Viton / PVA Gloves (Extended Contact) PPE->Gloves Incidental Double Nitrile Gloves (Incidental Contact Only) PPE->Incidental Halogenated Halogenated Solvent Waste (Do Not Mix with Organics) Waste->Halogenated Absorb Inert Absorbent Pads Dispose as Hazardous Waste Spill->Absorb

Fig 1. Workflow for handling, PPE selection, and waste routing of (1,3,3,3-Tetrachloropropyl)benzene

References

  • Lookchem. "Cas 23691-27-2,(1,3,3,3-tetrachloropropyl)benzene." Lookchem Database. Available at: [Link]

  • Washington State University (WSU) Environmental Health & Safety. "Halogenated Solvents: PROCEDURES." WSU. Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Campus Operations. Available at: [Link]

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." OSU. Available at: [Link]

  • UC Berkeley Office of Environment, Health & Safety. "Glove Selection Guide." UC Berkeley. Available at:[Link]

  • Florida State University / OSHA. "OSHA Glove Selection Chart." Environmental Health and Safety. Available at: [Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental Blog. Available at:[Link]

Sources

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